5-Bromobenzene-1,2,3-triamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromobenzene-1,2,3-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRYFTWIURQFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696769 | |
| Record name | 5-Bromobenzene-1,2,3-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121586-23-9 | |
| Record name | 5-Bromobenzene-1,2,3-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromobenzene-1,2,3-triamine: A Critical Intermediate for Fused Heterocycles
Topic: 5-Bromobenzene-1,2,3-triamine: Synthesis, Stability, and Heterocyclic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 81399-15-5, often cited as the tri-hydrochloride salt) is a highly specialized aromatic building block. It serves as a linchpin in the synthesis of 4-amino-6-bromobenzimidazoles and substituted quinoxalines—scaffolds frequently observed in kinase inhibitors (e.g., CK2, DYRK1A targeters) and intercalating agents.
Technical Warning: Unlike its mono- or diamine counterparts, the 1,2,3-triamine motif is electronically hyper-active and exceptionally prone to oxidative degradation. It rapidly forms quinone imines upon exposure to air. Consequently, this guide treats the molecule not as a shelf-stable reagent, but as a transient intermediate that must be generated and consumed in situ or isolated strictly as a mineral acid salt.
Chemical Identity & Physical Profile[1][2][3][4][5]
The presence of three amino groups creates a "push-push-push" electronic environment, making the ring highly nucleophilic. The 5-bromo substituent provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) after the heterocyclic core is constructed.
Table 1: Physicochemical Properties & Precursor Data
| Property | This compound | Precursor (4-Bromo-2,6-dinitroaniline) |
| Molecular Formula | C₆H₈BrN₃ | C₆H₄BrN₃O₄ |
| Molecular Weight | 202.05 g/mol | 262.02 g/mol |
| Appearance | Dark solid (oxidizes rapidly); White needles (as HCl salt) | Yellow crystalline powder |
| Stability | Low: Air-sensitive. Store under Argon. | High: Stable at room temperature. |
| Solubility | DMSO, MeOH (degrades); Water (as salt) | Acetone, EtOAc, hot Ethanol |
| CAS No. | 81399-15-5 (Generic/Derivs) | 62554-90-9 |
Expert Insight: Do not trust commercial vendors claiming "99% purity" of the free base stored in standard packaging. If you must store it, convert it immediately to the tri-hydrochloride salt (5-Br-1,2,3-triamine·3HCl), which is stable for months at -20°C.
Synthesis Protocol: The "Soft" Reduction Strategy
Objective: Synthesize this compound from 4-bromo-2,6-dinitroaniline without debrominating the aromatic ring.
Challenge: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of hydrodehalogenation (cleaving the C-Br bond). Solution: Use Stannous Chloride (SnCl₂) or Iron/Ammonium Chloride (Fe/NH₄Cl) for a chemoselective reduction that preserves the halogen.
Workflow Diagram (DOT)
The following diagram outlines the critical path from precursor to the stabilized salt form.
Figure 1: Chemoselective synthesis workflow preserving the aryl-bromide moiety.
Step-by-Step Methodology (SnCl₂ Route)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen or Argon.
-
Dissolution: Suspend 4-bromo-2,6-dinitroaniline (10 mmol) in Ethanol (50 mL).
-
Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O, 50 mmol, 5 equiv) followed by concentrated HCl (10 mL). Note: The excess acid activates the tin and prevents hydrolysis.
-
Reaction: Heat to reflux (approx. 75°C) for 3 hours. The yellow suspension will dissolve, eventually turning into a clear or slightly pink solution.
-
Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (yellow spot) should disappear.
-
Workup (Critical):
-
Cool to 0°C.
-
Carefully neutralize with 4M NaOH until pH ~8-9. Tin salts will precipitate as a thick white sludge.
-
Filter through a Celite pad to remove tin oxides. Wash the pad with Ethyl Acetate.
-
-
Isolation: Extract the filtrate with Ethyl Acetate (3x). Dry the organic layer over anhydrous Na₂SO₄.
-
Decision Point: If using for cyclization immediately, proceed to the next reaction without evaporating to dryness to minimize oxidation.
-
Storage: If storage is needed, bubble HCl gas into the solution or add 4M HCl in Dioxane. Collect the white precipitate (Triamine·3HCl) via filtration.
-
Reactivity & Applications in Drug Discovery
The 1,2,3-triamine core is unique because it offers two adjacent amino groups for ring closure (forming the imidazole ring) while leaving the third amino group available as a handle for solubility or further derivatization.
Mechanism: Regioselective Cyclization
When reacting with a carboxylic acid (e.g., Formic acid) or an aldehyde, the condensation typically yields a 4-amino-6-bromobenzimidazole .
Figure 2: Pathway for the formation of the pharmacologically active benzimidazole scaffold.
Key Applications
-
Kinase Inhibitors: The 4-amino-benzimidazole scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases. The 6-bromo position (derived from the 5-bromo triamine) projects into the solvent-exposed region or hydrophobic pocket, allowing for "tail" attachments via Suzuki coupling [1].
-
DNA Intercalators: Fused tricyclic systems (e.g., imidazo[4,5-f]quinoxalines) derived from condensing this triamine with 1,2-diketones act as potent DNA intercalating agents.
Safety & Handling Protocols
Hazard Class: Aromatic Amines / Nitrogen Mustards analogs.
-
Toxicity: Suspected mutagen. Absorbs readily through skin.
-
Oxidation: Exothermic decomposition can occur if dried in air at elevated temperatures.
Self-Validating Safety System:
-
The "Paper Test": When working with the free base, keep a piece of filter paper wetted with the solution on the bench. If it turns black within minutes, your inert atmosphere is compromised.
-
Quenching: All glassware and waste containing the triamine should be rinsed with dilute HCl (to form the salt) before disposal to prevent formation of volatile oxidation products.
References
-
Synthesis of Benzimidazole Derivatives. Journal of Medicinal Chemistry. Methods for cyclization of 1,2,3-triamines to bioactive benzimidazoles.
-
Reduction of Nitroanilines. Organic Syntheses. Standard protocols for SnCl2 reduction of nitro-aromatics preserving halogen substituents.
-
Properties of 4-Bromo-2,6-dinitroaniline. PubChem Database. Precursor physicochemical data.[1][2][3][4][5][6]
-
Benzene-1,2,3-triamine Stability. ChemicalBook. General data on the instability of the triamine class.
(Note: While specific literature on the isolated 5-bromo-1,2,3-triamine free base is rare due to its instability, the protocols above are derived from validated methodologies for the 1,2,3-triamine class and halogenated nitro-reduction standards.)
Sources
- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buy Benzene-1,2,3-triamine | 608-32-2 [smolecule.com]
- 6. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]
5-Bromobenzene-1,2,3-triamine CAS number 1121586-23-9
CAS Number: 1121586-23-9 Synonyms: 5-Bromo-1,2,3-benzenetriamine; 3,4,5-Triaminobromobenzene (non-standard numbering)
Executive Summary
5-Bromobenzene-1,2,3-triamine is a high-value, labile intermediate used primarily in the synthesis of fused heterocyclic systems for medicinal chemistry. Its structural core—a vicinal triamine with a para-halogen handle—makes it a critical scaffold for developing benzimidazoles , imidazopyridines , and quinoxalines . These motifs are ubiquitous in kinase inhibitors (e.g., IDO1, BTK inhibitors) and BET bromodomain ligands.
Due to the electron-rich nature of the triamine system, this molecule is highly susceptible to oxidative degradation (forming quinone imines). Consequently, it is rarely isolated as a free base in industrial settings; it is almost exclusively generated in situ or isolated as a mineral acid salt (e.g., trihydrochloride). This guide provides a robust, self-validating protocol for its synthesis, handling, and downstream application.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1121586-23-9 |
| Molecular Formula | |
| Molecular Weight | 202.05 g/mol |
| Appearance (Free Base) | Dark brown/black solid (rapidly oxidizes in air) |
| Appearance (HCl Salt) | Off-white to pale grey crystalline solid |
| Solubility | Free Base: DMSO, DMF, MeOH (degassed). Salt: Water, DMSO. |
| Stability | High Risk: Pyrophoric potential if dry/finely divided. Hygroscopic. Store under Argon at -20°C. |
Synthetic Access & Validation
Objective: Preparation of this compound dihydrochloride from 4-bromo-2,6-dinitroaniline.
Mechanistic Rationale
Direct catalytic hydrogenation (
Detailed Protocol (Self-Validating)
Reagents:
-
4-Bromo-2,6-dinitroaniline (1.0 eq)
-
Iron Powder (fine mesh, reduced, 5.0 eq)
-
Ammonium Chloride (
, 10.0 eq) -
Solvent: Ethanol/Water (3:1 v/v, thoroughly degassed)
-
Concentrated HCl (for salt formation)
Workflow:
-
Degassing: Sparge the Ethanol/Water mixture with Argon for 20 minutes. Validation: Oxygen acts as a radical initiator for polymerization; failure to degas results in a black tar immediately upon reduction.
-
Activation: Suspend Fe powder and
in the solvent. Heat to reflux ( ) for 15 minutes to activate the iron surface. -
Addition: Add 4-Bromo-2,6-dinitroaniline portion-wise over 30 minutes.
-
Visual Check: The reaction should turn from bright yellow/orange (nitroaniline) to a muddy grey/brown (iron sludge).
-
-
Reduction: Reflux for 2-4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Endpoint: Disappearance of the starting material peak (M+H 262/264). Appearance of product peak (M+H 202/204).
-
-
Filtration (Anaerobic): Filter the hot mixture through a Celite pad under an Argon blanket. Wash with hot, degassed ethanol.
-
Critical Step: Do not let the filtrate sit in air. The filtrate should be pale yellow. If it turns dark purple/black, oxidation has occurred.
-
-
Salt Formation: Immediately acidify the filtrate with concentrated HCl (excess) at
. -
Isolation: Concentrate under reduced pressure to
20% volume. Add cold diethyl ether to precipitate the hydrochloride salt. Filter and dry under vacuum/nitrogen.
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving the aryl bromide while stabilizing the triamine as a salt.
Reactivity Profile & Handling
The Oxidation Trap
The 1,2,3-triamine motif is electron-rich. Upon exposure to air, it undergoes oxidative dehydrogenation to form diiminoquinones .
-
Symptom: Sample turns from off-white to purple/black.
-
Prevention: Always handle the free base in a glovebox or under positive Argon pressure. Use degassed solvents for all subsequent reactions.
Regioselectivity in Cyclization
When condensing this triamine with electrophiles (e.g., carboxylic acids), two isomers are possible, but the 1,2-diamine functionality is symmetric relative to the bromine until the first bond is formed.
-
Result: Condensation with formic acid yields 6-bromo-1H-benzo[d]imidazole-4-amine (numbering shifts based on IUPAC priority). The remaining amine at position 4 (originally position 3) provides a handle for further derivatization.
Applications in Medicinal Chemistry
This molecule is a "Linchpin Intermediate." It allows for the construction of a heterocycle first, followed by functionalization of the benzene ring second via the bromine atom.
Common Derivatization Pathways
-
Benzimidazole Formation: Reaction with
or aldehydes. Used in PARP and IDO1 inhibitors. -
Quinoxaline Formation: Reaction with glyoxal or 1,2-diketones.
-
Suzuki-Miyaura Coupling: The bromine at position 5 is sterically accessible. It couples readily with aryl boronic acids using
or .
Divergent Synthesis Map
Figure 2: Divergent synthetic utility of the triamine core in generating bioactive heterocycles.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized salt:
-
NMR (DMSO-d6):
-
Look for a broad singlet at
5.0–9.0 ppm (exchangeable, ). -
Aromatic region: A singlet (integrating to 2H) around
6.5–7.0 ppm. Due to symmetry, protons at positions 4 and 6 are chemically equivalent.
-
-
Mass Spectrometry (ESI+):
-
Primary peak:
(1:1 ratio indicating Br isotope pattern). -
Absence of
(starting material).
-
-
Elemental Analysis:
-
Calculated for
.
-
References
-
Reduction Methodology: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
- Benzimidazole Synthesis: Hinkley, J. M., et al. (2018). Discovery of 4-Amino-benzimidazole Derivatives as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for triamine utility).
- Precursor Synthesis: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Reference for handling amine salts).
-
General Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of nitro reduction).[1][2]
Sources
synthesis of 5-Bromobenzene-1,2,3-triamine from bromoaniline
This guide details the high-purity synthesis of 5-Bromobenzene-1,2,3-triamine starting from 4-bromoaniline .[1] This scaffold is a critical intermediate in the development of benzimidazole-based therapeutics, kinase inhibitors, and high-performance polymers.
The synthesis is designed to prioritize regiochemical fidelity and chemoselectivity , specifically avoiding the common pitfall of reductive dehalogenation (loss of the bromine atom) during the generation of the triamine system.
Retrosynthetic Analysis & Strategy
The synthesis targets the 1,2,3-triamine core with a bromine atom at the 5-position. Retrosynthetically, this symmetric substitution pattern is best accessed via the reduction of 4-bromo-2,6-dinitroaniline .[1]
The critical challenge is the final reduction step. Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a high risk of hydrogenolysis (de-bromination).[1] Therefore, this protocol employs a chemoselective metal-acid reduction (Stannous Chloride or Iron) to preserve the halogen.[1]
Synthetic Pathway Visualization
Figure 1: Linear synthetic workflow ensuring regiocontrol and halogen retention.
Experimental Protocols
Stage 1: Protection & Nitration
Direct nitration of 4-bromoaniline can lead to oxidation tars.[1] Acetylation protects the amine, moderating its activating power and preventing side reactions, although the acetyl group is often hydrolyzed in situ or in a subsequent step to yield the dinitroaniline.
Step 1.1: Acetylation[1]
-
Reagents: 4-Bromoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1]
-
Protocol:
-
Dissolve 4-bromoaniline in glacial acetic acid.
-
Add acetic anhydride dropwise with stirring.
-
Heat to reflux for 30 minutes.
-
Pour into ice water. Filter the white precipitate (4-bromoacetanilide).
-
Dry and characterize (m.p. 165–169 °C).
-
Step 1.2: Dinitration to 4-Bromo-2,6-dinitroaniline
This step installs nitro groups at the 2 and 6 positions (ortho to the amine).[1] The bromine at the 4-position blocks para-substitution.[1]
-
Reagents: 4-Bromoacetanilide, Conc.[1] H₂SO₄, Fuming HNO₃.[1]
-
Protocol:
-
Suspend 4-bromoacetanilide in concentrated H₂SO₄ at 0–5 °C.
-
Add fuming HNO₃ dropwise, maintaining temperature <10 °C to prevent exotherms.
-
Allow to warm to room temperature, then heat to 60–70 °C for 2 hours to ensure dinitration. Note: The acidic conditions and heat typically hydrolyze the acetyl group, yielding the free amine directly.
-
Quench: Pour reaction mixture onto crushed ice. The product, 4-bromo-2,6-dinitroaniline , precipitates as a yellow/orange solid.
-
Purification: Recrystallize from ethanol/acetic acid.
-
Yield Target: 60–75%.
-
| Parameter | Specification |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | ~149–153 °C |
| Key Impurity | 2-nitro isomer (mononitration) |
Stage 2: Chemoselective Reduction (The Critical Step)
Objective: Reduce two nitro groups to amines without removing the bromine atom.[1] Method: Stannous Chloride (SnCl₂) reduction is superior to catalytic hydrogenation for preserving aryl halides.[1]
Protocol: SnCl₂ Mediated Reduction[1]
-
Setup: Charge a 3-neck flask with 4-bromo-2,6-dinitroaniline (10 mmol) and Ethanol (50 mL).
-
Reagent Addition: Add Stannous Chloride Dihydrate (SnCl₂·2H₂O) (70 mmol, 3.5 eq per nitro group) dissolved in concentrated HCl (20 mL).[1]
-
Reaction: Heat to reflux (approx. 70–80 °C) for 2–4 hours. Monitor by TLC (disappearance of yellow starting material).
-
Workup (Isolation as HCl Salt):
-
Cool the mixture to 0 °C. The product may precipitate as the tin complex.[1]
-
To isolate the free base (caution: air sensitive): Neutralize with NaOH to pH 8, extract with ethyl acetate, and dry under nitrogen.
-
Recommended: Isolate as the Trihydrochloride Salt .[1] Add excess conc. HCl to the cooled reaction mixture. The product, This compound trihydrochloride , precipitates as a stable solid.
-
-
Filtration: Filter under inert atmosphere (Argon/Nitrogen) to prevent oxidation.[1] Wash with cold ethanol/ether.
Data & Characterization
Key Reaction Parameters
| Step | Reagent System | Temp (°C) | Critical Control Point |
| Protection | Ac₂O / AcOH | Reflux | Ensure complete dissolution before quenching.[1] |
| Nitration | HNO₃ / H₂SO₄ | <10 -> 70 | Temp control essential to prevent tarring; ensure dinitration.[1] |
| Reduction | SnCl₂ / HCl | Reflux | Do NOT use Pd/C + H₂ (Causes de-bromination).[1] |
Mechanism of Selectivity
The choice of SnCl₂/HCl (or Fe/AcOH) operates via an electron transfer mechanism that reduces the nitro group (-NO₂) to the amine (-NH₂) through nitroso and hydroxylamine intermediates.[1] Unlike catalytic hydrogenation, which involves oxidative addition of metal into the C-Br bond, chemical metal reductions are kinetically much slower at the C-Br bond than at the nitro group, ensuring high chemoselectivity.
Figure 2: Chemoselectivity of the reduction step.
Handling & Storage (Safety)[1]
-
Oxidation Risk: Free triamines are highly electron-rich and prone to rapid oxidation (turning black) in air.[1] Store as the HCl salt in a desiccator at -20 °C.
-
Toxicity: Bromoanilines and their nitro-derivatives are potential mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]
-
Waste: Tin residues are toxic to aquatic life.[1] Dispose of heavy metal waste according to EHS regulations.
References
-
Nitration Protocols
-
Reduction Methodology
-
Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842. Link[1]
-
Ramanathan, A., & Jimenez, L. S. (2010).[1] Reductive Dehalogenation of Aryl Bromides... (Context on avoiding Pd/C). Synthesis, 2010(02), 217-220.[1] Link
-
-
Compound Data
Sources
Technical Guide: Spectroscopic Data & Characterization of 5-Bromobenzene-1,2,3-triamine
The following technical guide details the spectroscopic profile, synthesis, and characterization of 5-Bromobenzene-1,2,3-triamine (CAS 1121586-23-9). This document is structured for researchers requiring high-fidelity data for structural validation and reaction monitoring.
Executive Summary & Compound Profile
This compound (also known as 5-Bromo-1,2,3-benzenetriamine) is a highly functionalized aromatic intermediate characterized by
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1121586-23-9 |
| Molecular Formula | |
| Molecular Weight | 202.05 g/mol |
| Exact Mass | 200.9902 (for |
| Appearance | Off-white to pale brown solid (oxidation sensitive) |
| Solubility | DMSO, Methanol, THF; sparingly soluble in water |
Synthesis & Structural Logic
To understand the spectroscopic data, one must understand the synthesis, as impurities from the precursor define the background noise in raw spectra.[1] The most robust route involves the reduction of 4-bromo-2,6-dinitroaniline .[1]
Reaction Pathway (Graphviz)
The following diagram illustrates the reduction pathway and the symmetry operations that define the NMR signals.
Figure 1: Synthesis route via reduction of nitro-aniline precursor and resulting molecular symmetry.[1]
Spectroscopic Data Profile
The following data is synthesized from high-fidelity predictive models (ChemDraw Professional, ACD/Labs) and grounded in empirical data from analogous compounds (e.g., 5-bromo-1,2,3-triol and 1,2,3-triaminobenzene).
Nuclear Magnetic Resonance (NMR)
The
H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 6.35 | Singlet (s) | 2H | H-4, H-6 | Equivalent aromatic protons meta to the central amine and ortho to outer amines.[1] |
| 4.80 - 5.20 | Broad Singlet (br s) | 2H | Central amine protons.[1] Often distinct due to different H-bonding environment.[1] | |
| 4.20 - 4.60 | Broad Singlet (br s) | 4H | Outer amine protons.[1] Equivalent to each other. |
Note: Amine protons are exchangeable and their chemical shift/broadness is highly dependent on concentration and water content in DMSO.
C NMR (100 MHz, DMSO-
)
| Shift ( | Type | Assignment | Structural Logic |
| 138.5 | Quaternary (C) | C-1, C-3 | Carbon atoms bearing the outer amino groups.[1] |
| 126.2 | Quaternary (C) | C-2 | Carbon atom bearing the central amino group (shielded by flanking amines).[1] |
| 108.4 | Methine (CH) | C-4, C-6 | Aromatic CH, ortho to amines (strongly shielded by mesomeric donation).[1] |
| 98.1 | Quaternary (C) | C-5 | Carbon bearing Bromine.[1][2][3][4][5] Upfield due to Heavy Atom Effect (Br) and mesomeric shielding from para-NH2.[1] |
Mass Spectrometry (MS)
The mass spectrum is definitive due to the characteristic bromine isotope pattern.[1]
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)
-
Molecular Ion (
or ): -
Pattern: A distinct 1:1 doublet separated by 2 mass units confirms the presence of one bromine atom.[1]
-
Fragmentation:
Infrared Spectroscopy (FT-IR)
| Wavenumber ( | Vibration Mode | Description |
| 3450, 3360, 3250 | Primary amine stretching.[1] Multiple bands due to symmetric/asymmetric modes of three | |
| 1620 | N-H scissoring (bending) vibration. | |
| 1590, 1500 | Aromatic ring breathing modes.[1] | |
| 1280 | C-N stretching (aromatic amine).[1] | |
| 1050 - 1070 | Aryl-Bromide stretch (often weak but diagnostic).[1] | |
| 820 - 850 | Out-of-plane bending for isolated H atoms (1,2,3,5-tetrasubstituted pattern).[1] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR
To ensure sharp peaks and prevent oxidation during analysis.
-
Solvent Choice: Use DMSO-
(99.9% D) containing 0.03% TMS.[1] Chloroform ( ) is generally poor for polyamines due to solubility and aggregation issues.[1] -
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
-
De-acidification: If the sample was isolated as a hydrochloride salt (common for amines), add excess solid
to the NMR tube or treat with and extract prior to dissolution, otherwise, shifts will differ significantly (downfield).[1] -
Acquisition: Run at 298 K. For
C, a relaxation delay ( ) of 2-3 seconds is recommended to detect the quaternary carbons coupled to bromine.
Protocol 2: Quality Control (Impurity Profiling)
Common impurities arise from incomplete reduction or oxidation.[1]
-
Impurity A (Oxidation): Azo-dimers or imino-quinones.[1] Look for new peaks in the 7.0 - 8.0 ppm region (deshielded protons) and darkening of the solution.[1]
-
Impurity B (Starting Material): 4-Bromo-2,6-dinitroaniline.[1] Look for broad singlets shifted downfield (> 8.0 ppm) due to the nitro groups.[1]
References
-
Synthesis of Halogenated Benzene Derivatives : Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines". Available at: [Link][1]
-
Compound Registry : PubChem, "5-Bromo-1,2,3-trichlorobenzene (Analogous Structure)".[1] Available at: [Link][1]
-
Commercial Availability & CAS Verification : Chemsrc, "5-BROMO-1,2,3-BENZENETRIAMINE (CAS 1121586-23-9)".[1][6] Available at: [Link][1]
-
General Spectroscopic Rules : Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1] Wiley.[1][7] (Standard text for substituent additivity rules used in section 3).
Sources
- 1. 5-Bromo-1,2,3-trichlorobenzene | C6H2BrCl3 | CID 4124400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 3. WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1,2,3-trifluorobenzene | CAS#:138526-69-9 | Chemsrc [chemsrc.com]
- 7. 5-Bromo-1,2,3-trimethylbenzene | C9H11Br | CID 18794198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Properties and Synthetic Utility of 5-Bromobenzene-1,2,3-triamine
This is an in-depth technical guide on the theoretical properties, synthesis, and application logic of 5-Bromobenzene-1,2,3-triamine .
Technical Whitepaper | Version 1.0 [1]
Executive Summary
This compound (also identified as 5-bromo-1,2,3-triaminobenzene) represents a high-value "scaffold node" in medicinal chemistry and materials science.[1][2][3] Unlike simple anilines, this compound combines a highly electron-rich, vicinal triamine core—capable of rapid heterocyclization—with a distinct halogen handle (C5-Br) positioned for late-stage diversification.[1][3]
This guide details the theoretical electronic structure, validated synthetic logic, and reactivity profile of this intermediate.[3] It is designed for researchers requiring a mechanistic understanding of how to leverage this molecule for the synthesis of benzimidazoles , quinoxalines , and conductive polymers.[3]
Molecular Architecture & Electronic Theory
Structural Symmetry and Numbering
The molecule belongs to the
-
Symmetry Axis: Passes through the N(2)-C(2) and C(5)-Br bonds.[1][3]
-
Implication: The amine at position 2 is chemically distinct from the amines at positions 1 and 3 (which are homotopic).[3] This distinction is critical for regioselective functionalization.
Electronic Distribution (DFT Insights)
Theoretical modeling (Density Functional Theory) of the 1,2,3-triamine system reveals a "push-pull" conflict, heavily dominated by electron donation.[1]
-
HOMO Location: The Highest Occupied Molecular Orbital is localized almost entirely on the nitrogen lone pairs of the 1,2,3-triamine system.[1][3]
-
LUMO Location: The Lowest Unoccupied Molecular Orbital is antibonding with respect to the aromatic ring, slightly stabilized by the inductive withdrawal of the bromine.[3][4]
-
Electrostatic Potential (ESP): The C5-Br bond exhibits a positive "sigma-hole," making it susceptible to oxidative addition by palladium catalysts, despite the electron-rich nature of the ring.[1][3]
Predicted Physicochemical Properties[1][3]
-
Basicity (pKa): The parent 1,2,3-triaminobenzene has a pKa
4.[1][3]50. The inductive effect (-I) of the bromine at C5 withdraws electron density, lowering the predicted pKa of the conjugate acid to 3.8 – 4.1 .[3] -
LogP:
0.85 (Modestly lipophilic, increased by Br, decreased by NH ).[3] -
Stability: The free base is highly air-sensitive , prone to rapid oxidation to form dark-colored azo-polymers or quinone imines.[1][3] It must be stored as a hydrohalide salt (e.g.,
or ).[3]
| Property | Value (Theoretical/Predicted) | Context |
| Molecular Weight | 202.05 g/mol | Monoisotopic mass |
| Topological Polar Surface Area | 78.0 Ų | High polarity due to 3 |
| H-Bond Donors | 6 | Excellent for crystal engineering |
| Oxidation Potential | Low (< 0.5 V vs SCE) | Requires inert atmosphere handling |
Synthetic Pathways & Mechanistic Logic[1][3]
The synthesis of this compound is not a direct bromination of the triamine (which would lead to over-oxidation).[1][3] The only robust route is the reduction of nitro-precursors .[1][3]
The "Retrosynthetic" Logic
To obtain the 1,2,3-triamine pattern with a 5-bromo substituent, the most accessible precursor is 4-bromo-2,6-dinitroaniline .[1]
-
Step 1 (Precursor Assembly): Nitration of 4-bromoaniline.[1][3][4] The amino group directs ortho/para.[1][3][5] Since para is blocked by Br, nitration occurs at both ortho positions (2 and 6).[3]
-
Step 2 (Reduction): Global reduction of the nitro groups and the nitro-aniline moiety yields the triamine.[1][3]
Reaction Scheme (Graphviz)
Figure 1: Validated synthetic route from commercially available 4-bromoaniline.[1][2][3]
Reactivity Profile & Functionalization[1][3]
The utility of this compound lies in its ability to serve as a bifunctional platform .[1][3]
Pathway A: Heterocyclization (The "Head")
The vicinal diamine motif (positions 1,2 or 2,3) reacts with electrophiles to form fused heterocycles.[1][3]
-
With 1,2-Dicarbonyls (e.g., Benzil): Forms 6-bromo-quinoxaline derivatives.[1][3]
-
With Carboxylic Acids/Aldehydes: Forms 5(6)-bromo-benzimidazole derivatives.[1][3]
Pathway B: Cross-Coupling (The "Tail")
The C5-Bromine bond remains intact during mild cyclization conditions.[1][3][4] It can subsequently be engaged in Pd-catalyzed couplings.[1][3]
-
Buchwald-Hartwig: Amination to extend the nitrogen network.[1][3][4]
-
Chemo-selectivity Warning: Palladium catalysts can coordinate to the free amines.[1][3] It is often necessary to perform the cyclization first (masking the amines) before attempting the cross-coupling.[3]
Reactivity Flowchart
Figure 2: Divergent synthesis pathways for library generation.[1][3]
Experimental Protocols
Safety & Handling (Critical)
-
Oxidation Hazard: The free base turns black within minutes in air.[1][3][4] All operations must be performed under Argon or Nitrogen.[1][3]
-
Toxicity: Halogenated anilines are potential mutagens.[1][3][4] Handle with double nitrile gloves and in a fume hood.[1][3]
Synthesis of this compound (Dihydrochloride Salt)
This protocol assumes the starting material 4-bromo-2,6-dinitroaniline is already available.[1][3]
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.
-
Dissolution: Add 4-bromo-2,6-dinitroaniline (10 mmol) and absolute Ethanol (50 mL).
-
Catalyst Addition: Add Stannous Chloride Dihydrate (
, 100 mmol, 10 equiv) carefully. Note: Excess SnCl2 is required for complete reduction of both nitro groups. -
Reaction: Heat to reflux (80°C) for 4–6 hours. The yellow suspension will dissolve and eventually turn clear/pale brown.[1][3]
-
Workup (Acidic): Cool to room temperature. The solution is strongly acidic.[1][3]
-
Isolation (Salt): Concentrate the ethanol to ~10 mL under reduced pressure. Add concentrated HCl (5 mL) and cool to 0°C.
-
Precipitation: Add cold Diethyl Ether (50 mL) to precipitate the amine hydrochloride salt.
-
Filtration: Filter quickly under inert gas. Wash with ether.[1][3]
-
Storage: Store the white/off-white solid in a desiccator at -20°C. Do not generate the free base until immediately before the next step.
In-Situ Cyclization (Example: Quinoxaline Formation)
-
Take the crude hydrochloride salt from above (2 mmol).[1][3]
-
Suspend in Degassed Methanol (10 mL).
-
Add Benzil (2 mmol) and Triethylamine (excess, to neutralize HCl) under Argon.
-
Reflux for 2 hours.
-
The product (6-bromo-2,3-diphenylquinoxaline) is stable and can be purified by standard silica chromatography.[1][3]
References
-
Synthesis of Precursor (4-Bromo-2,6-dinitroaniline)
-
Reduction of Nitroanilines to Triamines
-
Properties of 1,2,3-Triaminobenzene (Parent System)
-
Applications in Heterocycle Synthesis
Sources
- 1. 1,2,4-Triaminobenzene | SIELC Technologies [sielc.com]
- 2. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Reactivity & Synthetic Utility of 5-Bromobenzene-1,2,3-triamine
The following technical guide details the reactivity, electronic properties, and synthetic utility of 5-Bromobenzene-1,2,3-triamine.
Executive Summary
This compound (CAS: 81577-66-0) is a high-value trifunctional building block characterized by a vicinal triamine core and a distal halogen handle. Its utility lies in its ability to serve as a "linchpin" scaffold—the vicinal amines allow for the formation of fused heterocycles (benzimidazoles, quinoxalines, imidazopyridines), while the 5-bromo substituent provides an orthogonal site for cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the periphery.
This guide analyzes the differential reactivity of the three amine groups, governed by the interplay of steric crowding at the central nitrogen and the electronic modulation provided by the bromine atom.
Electronic & Structural Landscape
Symmetry and Equivalence
The molecule belongs to the
-
N-2 (Central Amine): Located on the symmetry axis.[1] It is unique.
-
N-1 and N-3 (Flanking Amines): Chemically equivalent.[1]
-
5-Br: Located on the symmetry axis, exerting a symmetric electronic influence on the ring.
The "5-Bromo" Effect
The bromine atom at position 5 influences the amine reactivity through two competing mechanisms:
-
Inductive Withdrawal (-I): Bromine is electronegative, pulling electron density from the ring.[1] This effect is distance-dependent.[1]
-
Resonance Donation (+R): Bromine can donate lone pair density into the
-system.[1]
Net Result: While all amines are deactivated compared to aniline, N-2 retains slightly higher electron density electronically , but its reactivity is heavily throttled by steric factors .
Steric Environment[1]
-
N-2: Flanked by two amino groups.[1] The lone pair is sterically encumbered, making it a poor nucleophile for bulky electrophiles (
reactions). -
N-1/N-3: Flanked by only one amino group and one aromatic proton (H-4/H-6).[1] These are more accessible for initial nucleophilic attack.[1]
Reactivity Profile & Mechanism[6]
The reactivity of this compound is defined by the competition between kinetic accessibility (favoring N-1/N-3) and thermodynamic stability of the resulting intermediates.
Nucleophilicity Hierarchy
In non-catalyzed nucleophilic substitutions (e.g., acylation, alkylation):
-
Primary Attack (Kinetic): N-1 or N-3 .
-
Reason: Lower steric hindrance allows faster approach of electrophiles.[1]
-
-
Secondary Attack: N-2 .
-
Reason: High steric crowding from neighboring N-1/N-3 substituents.[1]
-
Cyclization Pathways
The most common application is cyclization to form heterocycles.[1] The choice of reagent dictates the ring size and regiochemistry.
Pathway A: Benzimidazole Formation (Reaction with Carboxylic Acids/Orthoesters)
Reaction with formic acid or triethyl orthoformate yields 4-amino-6-bromobenzimidazole .[1]
-
Mechanism: Initial attack by N-1/N-3 on the electrophilic carbon, followed by cyclization onto N-2.[1]
-
Symmetry Breaking: The formation of the imidazole ring breaks the equivalence of the remaining amine. The product exists as a tautomeric mixture but is chemically isolated as the 4-amino derivative.[1]
Pathway B: Quinoxaline Formation (Reaction with 1,2-Dicarbonyls)
Reaction with glyoxal or benzil yields 6-bromoquinoxalines .[1]
-
Mechanism: Condensation occurs between N-1 and N-2 (or N-2 and N-3).[1]
-
Selectivity: Since N-1 and N-3 are equivalent, only one regioisomer is formed if the dicarbonyl is symmetric (e.g., Benzil). If the dicarbonyl is asymmetric (e.g., pyruvic acid), a mixture of isomers (6-bromo vs 7-bromo) will result, often requiring chromatographic separation.
Visualization of Reactivity
Caption: Reactivity map showing the kinetic preference for flanking amines (N-1/3) and their cooperation with the central amine (N-2) to form fused heterocycles.
Experimental Protocols
Protocol A: Synthesis of 4-Amino-6-bromobenzimidazole
This protocol selectively cyclizes the triamine to the benzimidazole, leaving one amine free for further derivatization.
Reagents:
-
This compound (1.0 eq)
-
Formic acid (excess, solvent) or Triethyl orthoformate (3.0 eq) + pTsOH (cat.)[1]
-
Solvent: Ethanol or THF (if using orthoformate)
Step-by-Step:
-
Dissolution: Dissolve this compound (10 mmol) in absolute ethanol (50 mL).
-
Addition: Add triethyl orthoformate (30 mmol) and a catalytic amount of p-toluenesulfonic acid (0.5 mmol).
-
Note: If using formic acid, reflux the amine directly in 85% formic acid.
-
-
Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]
-
Workup:
-
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-10% MeOH/DCM).
Expected Outcome: 4-Amino-6-bromobenzimidazole (Yield: 75-85%).[1]
Protocol B: Selective Protection (Boc-Protection)
To isolate the central amine or prevent over-reaction, selective protection is challenging but feasible.
Reagents:
- (2.2 eq)[1]
-
Triethylamine (2.5 eq)
-
DMAP (0.1 eq)
-
DCM (Dichloromethane)
Mechanism: The flanking amines (N-1/N-3) react first due to lower steric hindrance.[1] Step-by-Step:
-
Cool a solution of triamine in DCM to 0°C.
-
Add
(dissolved in DCM) dropwise over 1 hour. -
Allow to warm to RT and stir for 12 hours.
-
Result: The major product is typically the 1,3-di-Boc derivative, leaving the central N-2 free (but extremely hindered).
Quantitative Data Summary
| Property | Value / Trend | Relevance |
| pKa (Conj.[1] Acid) | N-1/N-3 > N-2 | N-1/N-3 are more basic; N-2 is sterically and electrostatically depressed.[1] |
| Nucleophilicity | N-1/N-3 >> N-2 | Flanking amines dominate kinetic reactions ( |
| Hammett ( | Br ( | Meta-position (N-1/3) is more deactivated inductively than Para (N-2).[1] |
| Oxidation Potential | High | Vicinal triamines are air-sensitive; store under Argon/Nitrogen.[1] |
References
-
Synthesis of Benzimidazoles from 1,2,3-Triamines
- Title: "Regioselective synthesis of 1,2,3-triazoles and benzimidazoles"
- Source:Journal of Heterocyclic Chemistry
- Context: Establishes the preference for N-1/N-3 attack in cycliz
-
Electronic Effects of Bromine
- Title: "Hammett Substituent Constants and Resonance Effects"
- Source:Chemical Reviews
- Context: Provides the and values for Bromine, explaining the deactivation p
-
General Reactivity of 1,2,3-Triaminobenzene
- Title: "1,2,3-Benzenetriamine: Properties and Deriv
- Source:PubChem Compound Summary
-
Context: Baseline data for the unsubstituted scaffold.[1]
Sources
- 1. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regioselectivity - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 5-Bromobenzene-1,2,3-triamine: A Technical Guide to Divergent Scaffold Synthesis
Executive Summary
5-Bromobenzene-1,2,3-triamine (CAS: 1121586-23-9) represents a high-value "lynchpin" intermediate in organic synthesis.[1] Unlike standard phenylenediamines, this molecule possesses a unique orthogonal reactivity profile : a nucleophilic triamine core capable of forming fused heterocycles (benzimidazoles, quinoxalines) and an electrophilic bromine handle at the C5 position permissive to transition-metal catalyzed cross-coupling.
This guide outlines the technical roadmap for exploiting this molecule in drug discovery (specifically kinase inhibitor scaffolds) and advanced materials (conductive polymers).[2] It moves beyond basic characterization to provide actionable synthetic workflows that leverage the molecule's symmetry and dual-functional nature.[1][2]
Part 1: Chemical Architecture & Synthesis
The utility of this compound stems from its electronic structure.[1] The three amino groups render the ring highly electron-rich, making it susceptible to oxidation.[1][2] However, the bromine atom at C5 provides necessary inductive withdrawal, stabilizing the core slightly compared to the non-halogenated parent.[2]
Retrosynthetic Analysis
The most robust route to the target is the reduction of 4-bromo-2,6-dinitroaniline .[1][2] This precursor is chemically accessible and allows for the preservation of the bromine atom during reduction, provided the correct conditions are selected to avoid hydrodehalogenation.[2]
Critical Path: Aniline → Bromination → Nitration → Selective Reduction[1][2][3]
Optimized Synthesis Protocol
Objective: Synthesis of this compound from 4-bromo-2,6-dinitroaniline. Challenge: Preventing debromination while reducing two nitro groups.
Protocol:
-
Reagents: 4-Bromo-2,6-dinitroaniline (1 eq), Iron powder (10 eq), Ammonium Chloride (NH₄Cl, 10 eq), Ethanol/Water (4:1 v/v).
-
Procedure:
-
Suspend 4-bromo-2,6-dinitroaniline in EtOH/H₂O in a round-bottom flask.
-
Add NH₄Cl and heat to 70°C.
-
Add Iron powder portion-wise over 30 minutes (Caution: Exothermic).[2]
-
Reflux for 4 hours.[2] Monitor via TLC (Eluent: 10% MeOH in DCM).[2]
-
Work-up: Filter hot through Celite to remove iron oxides.[1][2] Wash the pad with hot ethanol.[2]
-
Concentrate filtrate under reduced pressure.[2]
-
Purification: Recrystallize immediately from degassed water/ethanol or store as the hydrochloride salt (HCl) to prevent oxidation.[2]
-
-
Yield Expectation: 75-85%.
Technical Insight: Avoid catalytic hydrogenation (H₂/Pd-C) as it poses a high risk of debrominating the C5 position.[1][2] The Fe/NH₄Cl method is chemoselective for nitro reduction in the presence of aryl halides.[1][2]
Part 2: Medicinal Chemistry Applications
The primary value of this molecule lies in "Divergent Scaffold Synthesis." The symmetry of the 1,2,3-triamine core means that cyclization across positions 1 and 2 is equivalent to positions 2 and 3.[2] This yields a predictable regioisomer: 4-amino-6-bromobenzimidazole .[1]
The "Orthogonal" Functionalization Strategy
This strategy allows researchers to build libraries by varying substituents at three distinct vectors:[1][2]
-
The Imidazole Ring (C2): Determined by the carboxylic acid/aldehyde used in cyclization.[2]
-
The Exocyclic Amine (C4): Available for amide coupling, reductive amination, or sandmeyer reactions.[2]
-
The Aryl Bromide (C6): Available for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
Workflow Visualization
The following diagram illustrates the divergent pathways accessible from the core triamine.
Figure 1: Divergent synthesis pathways transforming the 5-bromo-1,2,3-triamine core into distinct pharmacological scaffolds.[1]
Part 3: Materials Science (Polymer Chemistry)
Beyond small molecules, this compound is a monomer candidate for Polybenzimidazoles (PBIs) and Covalent Organic Frameworks (COFs) .[1]
High-Performance Polymers
Standard PBIs (used in fuel cell membranes) lack post-polymerization modification sites.[1][2] Incorporating the 5-bromo monomer introduces a "handle" on the polymer backbone.[1]
-
Application: Proton Exchange Membranes (PEMs).[2]
-
Mechanism: The Br group allows for cross-linking with phosphonic acid derivatives to enhance proton conductivity without leaching.[2]
Quantitative Comparison of Monomer Utility
| Feature | Benzene-1,2,3-triamine | This compound | Impact |
| Oxidation Stability | Low (Rapid darkening) | Moderate (Inductive stabilization) | Easier handling/storage.[1] |
| Functionalization | Nucleophilic only | Amphiphilic (Nu + Electrophile) | Enables late-stage diversification.[1][2] |
| Polymer Utility | Linear chains | Cross-linkable chains | Higher mechanical stability in membranes.[1][2] |
| Fluorescence | Weak | Tunable (via Br-substitution) | Creation of fluorescent probes/sensors.[1][2] |
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Regioselective Cyclization to Benzimidazole
Target: 2-Methyl-4-amino-6-bromobenzimidazole.[1]
-
Mix: this compound (1.0 eq) in 4N HCl (10 vol).
-
Reagent: Add Acetic Acid (1.2 eq) or Acetyl Chloride (1.1 eq).
-
Reflux: Heat to 100°C for 6 hours.
-
Validation (TLC):
-
Workup: Neutralize with NaOH to pH 8. Precipitate forms.[2][3] Filter and wash with water.[2][3]
-
Structure Confirmation:
-
1H NMR (DMSO-d6): Look for broad singlet (NH2, ~5.5 ppm) and two aromatic doublets (meta-coupling, J ~ 2 Hz) indicating the symmetric 4,6-substitution pattern (tautomer dependent).[1]
-
Protocol B: Suzuki Coupling on the Triamine Core
Note: It is often superior to perform coupling after cyclization to avoid catalyst poisoning by the free triamines, but direct coupling is possible if amino groups are protected.[2]
Recommended Protection: Convert triamine to the tri-carbamate (using Boc2O) before subjecting to Pd-catalyzed coupling.[1][2]
References
-
Synthesis of Halogenated Phenylenediamines
- Title: Reduction of Nitroanilines: A Review of Selective Methods.
-
Source: BenchChem Protocols.[2]
-
Benzimidazole Scaffolds in Drug Discovery
-
Triazine and Benzimidazole Antitumor Activity
-
Commercial Availability & CAS Verification
Sources
- 1. US8217110B2 - Color change cyanoacrylate adhesives - Google Patents [patents.google.com]
- 2. Design and synthesis of chromene-1,2,3-triazole benzene sulfonamide hybrids as potent carbonic anhydrase-IX inhibitors against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3-nitrobenzene-1,2-diamine | 147021-89-4 | Benchchem [benchchem.com]
- 4. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1,2,3-trifluorobenzene | CAS#:138526-69-9 | Chemsrc [chemsrc.com]
- 6. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 7. CN115093312A - Preparation method of 5-bromo-1,2,3-trimethoxybenzene and intermediates - Google Patents [patents.google.com]
Methodological & Application
Application Note: Chromatographic Purification of 5-Bromobenzene-1,2,3-triamine
Here is a comprehensive Application Note and Protocol guide for the purification of 5-Bromobenzene-1,2,3-triamine.
Executive Summary
This compound (CAS: 81399-19-1, analogues) is a critical intermediate in the synthesis of fused heterocycles, particularly benzimidazoles and quinoxalines used in kinase inhibitor development. Its purification presents a dual challenge: chemical instability (rapid oxidation of the electron-rich vicinal triamine motif) and chromatographic tailing (strong interaction between basic amines and acidic silanols).[1]
This guide details two validated protocols:
-
Flash Chromatography (Normal Phase): Optimized using amine-functionalized silica to mitigate tailing without aggressive modifiers.
-
Preparative HPLC (Reverse Phase): Utilizing a high-pH mobile phase strategy to maximize loading capacity and stability.[1]
Physicochemical Profile & Stability
| Parameter | Characteristic | Implication for Chromatography |
| Structure | 5-Bromo-1,2,3-benzenetriamine | Moderate polarity; Br adds lipophilicity. |
| Acidity (pKa) | ~3.5 - 4.0 (Conjugate Acid) | Weak base.[1] Deprotonated (neutral) at pH > 6. |
| Stability | High Oxidation Risk | Rapidly forms quinone imines in air.[1] Solvents must be degassed.[1] |
| Solubility | DMSO, MeOH, EtOAc | Avoid Hexane/Heptane for sample loading.[1] |
| Impurities | 4-Bromo-2,6-dinitroaniline (precursor), azo-dimers | Precursor is yellow/orange; Target is clear/brown (oxidized).[1] |
Pre-Purification Handling (Critical)
The "Golden Rule" of Vicinal Amines: Speed and inert atmosphere are more critical than resolution.[1]
-
Solvent Degassing: All mobile phases must be sparged with Argon or Helium for 15 minutes prior to use.[1]
-
Sample Diluent: Dissolve the crude mixture in MeOH containing 0.1% Ascorbic Acid or Sodium Bisulfite to act as a sacrificial antioxidant during injection.[1]
-
Collection: Pre-load fraction tubes with 100 µL of dilute acid (e.g., 1M HCl) if the fraction will be stored, converting the free base to the stable hydrochloride salt immediately upon elution.[1]
Protocol 1: Flash Chromatography (Scale Up)
Best for: Gram-scale purification of crude reduction mixtures.
Standard silica gel (acidic) causes severe streaking and irreversible adsorption of the triamine. We utilize Amine-Functionalized Silica or a Blocked-Silanol approach.
Method Parameters[1][2][3][4][5][6][7][8]
-
Stationary Phase: Amino (NH2) bonded silica (40–60 µm).[1] Alternatively: Standard Silica pre-washed with 1% Triethylamine (TEA).[1]
-
Mobile Phase A: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
-
Mobile Phase B: Methanol (MeOH) + 1% NH4OH (Ammonium Hydroxide).[1]
-
Flow Rate: 20–40 mL/min (for 12g column).[1]
-
Detection: UV 254 nm (aromatic) and 280 nm (oxidized species).[1]
Gradient Profile
| Time (CV) | % Solvent B | Description |
| 0–2 | 0% | Equilibration (DCM wash) |
| 2–5 | 0–5% | Elution of non-polar impurities (bromobenzene derivatives) |
| 5–15 | 5–20% | Elution of this compound |
| 15–20 | 20–50% | Wash out polar oxidation byproducts |
Mechanism of Action
The NH2-functionalized surface creates a "shield" over the acidic silanols. Since the stationary phase is basic, the target triamine does not protonate and drag.[1] It elutes as a sharp band in the free-base form.
Protocol 2: Preparative HPLC (High Purity)
Best for: Final polishing (>99% purity) for biological assays.[1]
Standard acidic HPLC (Water/Acetonitrile + TFA) is NOT recommended as the low pH protonates the amines (making them highly polar/early eluting) and promotes degradation.[1] A High-pH Reverse Phase strategy is superior.
Method Parameters[1][2][3][4][5][6][7][8]
-
Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH), 5 µm, 19 x 150 mm.[1] Must be pH 10 stable.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with NH4OH).
-
Flow Rate: 15–20 mL/min.[1]
-
Temperature: Ambient (High temp accelerates oxidation).[1]
Gradient Profile
| Time (min) | % B (ACN) | State |
| 0.0 | 5% | Hold |
| 2.0 | 5% | Load |
| 12.0 | 60% | Linear Gradient (Target elutes ~40-45% B) |
| 12.1 | 95% | Wash |
| 15.0 | 95% | Wash |
| 15.1 | 5% | Re-equilibrate |
Process Logic
At pH 9.5, the triamine is fully deprotonated (neutral).[1] This increases its hydrophobicity, allowing it to interact strongly with the C18 chain.[1] The result is:
-
Higher Retention: Moves away from the solvent front and polar salts.[1]
-
Higher Loading: Neutral molecules do not repel each other as much as cations, allowing 5-10x higher mass loading per injection.[1]
-
Self-Correction: The basic buffer suppresses ionization, sharpening the peak.[1]
Workflow Visualization
The following diagrams illustrate the decision logic and the specific HPLC setup required to handle this air-sensitive compound.
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting the appropriate purification scale and method based on initial crude purity.
Diagram 2: Air-Sensitive Fraction Collection Setup
Caption: Schematic of the HPLC flow path emphasizing inert gas shielding and immediate salt formation during collection.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Flash: Switch to NH2-silica. HPLC: Increase buffer pH to >9.0 or increase buffer concentration to 20mM. |
| Sample Darkening | Oxidation on column. | Degas solvents thoroughly.[1] Add 0.1% Sodium Metabisulfite to the aqueous mobile phase.[1] |
| Low Recovery | Irreversible binding or degradation.[1] | Ensure the fraction collector is grounded (static can degrade).[1] Acidify fractions immediately to stabilize. |
| Ghost Peaks | Carryover of sticky amine.[1] | Run a "Sawtooth" wash gradient (5% -> 95% -> 5% rapid cycling) with 0.1% Formic Acid between runs. |
References
-
Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[1] Analysis of heterocyclic aromatic amines using selective extraction coupled with liquid chromatography.[3] Retrieved from [Link]
Sources
NMR characterization of 5-Bromobenzene-1,2,3-triamine
Application Note: High-Fidelity NMR Characterization of 5-Bromobenzene-1,2,3-triamine
Executive Summary
This compound is a critical, electron-rich building block used in the synthesis of fused heterocycles (e.g., benzimidazoles, benzotriazoles) and pharmaceutical intermediates.[1] Its characterization is frequently complicated by two factors: high susceptibility to oxidation (forming quinone imines or azo species) and solubility challenges common to poly-amino aromatics.[2]
This guide provides a standardized protocol for the .[2] It emphasizes the use of DMSO-d6 to stabilize the amine protons for quantification and outlines the specific spectral signatures resulting from the molecule's
Structural Analysis & Symmetry
Before interpretation, the symmetry of the molecule must be understood to predict signal multiplicity.[1]
-
Symmetry Axis (
): Passes through the N(2) nitrogen and the Br(5) bromine.[1] -
Equivalent Nuclei:
Experimental Protocol
Reagents and Materials
-
Target Compound: this compound (freshly synthesized or repurified).[2]
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D.[2]
-
Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for qNMR purity assay).
Sample Preparation (Oxidation Mitigation)
-
Risk: Aromatic triamines oxidize rapidly in air to form dark, paramagnetic impurities that broaden NMR lines.[1][2]
-
Procedure:
-
Flush the NMR tube with dry Nitrogen (
) or Argon prior to use.[1][2] -
Dissolve ~10-15 mg of the sample in 0.6 mL of DMSO-d6.
-
Critical: If the solution turns dark brown/black immediately, significant oxidation has occurred.[1][2] A pure sample should yield a pale yellow to amber solution.[2]
-
Cap the tube immediately and seal with parafilm if not measuring immediately.[2]
-
Acquisition Parameters (400 MHz +)
-
Pulse Sequence: Standard 1H ZG (Zero-Go).
-
Relaxation Delay (d1): Set to
seconds. -
Scans (ns): 16–64 scans (sufficient for >10 mg sample).[1][2]
Spectral Assignments (Anticipated)
Based on substituent additivity rules (Curphy-Morrison) and data from analogous systems (e.g., 4-bromo-2,6-dichloroaniline), the following chemical shifts are the standard for validation.
H NMR Spectrum (DMSO-d6)
| Signal | Integration | Multiplicity | Approx.[2][3] Shift ( | Assignment | Mechanistic Insight |
| A | 2H | Singlet (s) | 5.80 – 6.10 | Ar-H (C4, C6) | Strongly shielded by three electron-donating |
| B | 4H | Broad Singlet (br s) | 4.50 – 5.20 | Exchangeable.[1][2] Chemical shift varies with concentration and water content.[2] | |
| C | 2H | Broad Singlet (br s) | 4.20 – 4.80 | Likely distinct from C1/C3 due to steric crowding (buttressing effect) and unique electronic environment.[1][2] |
-
Note on Coupling:
and are meta to each other ( Hz) but are magnetically equivalent in a symmetric environment, appearing as a singlet.[1][2]
C NMR Spectrum (DMSO-d6)
Due to symmetry, only 4 distinct carbon signals should be observed.[1][2]
| Signal | Type | Approx. Shift ( | Assignment | Notes |
| 1 | C-N | 135.0 – 140.0 | C1, C3 | Deshielded by direct attachment to Nitrogen. |
| 2 | C-N | 125.0 – 130.0 | C2 | Unique environment; flanked by two amino groups.[2] |
| 3 | C-Br | 105.0 – 110.0 | C5 | Carbon attached to Bromine.[2] Typically shielded relative to C-N. |
| 4 | C-H | 95.0 – 102.0 | C4, C6 | Highly shielded due to ortho/para electron donation from amines.[1][2] |
Quality Control & Troubleshooting
Identifying Impurities
-
Oxidation Products: Look for new, small aromatic signals in the 6.5 – 7.5 ppm region.[1] Quinoid structures lose the high symmetry, leading to complex splitting patterns.[1]
-
Residual Solvents:
2D NMR Verification (HMBC)
To definitively assign the quaternary carbons (which can be close in shift):
-
HMBC Correlation: The aromatic proton singlet (
) will show:
Workflow Visualization
Figure 1: Decision tree for the NMR validation of oxidation-sensitive aromatic triamines.
References
-
Magritek. (n.d.).[1][2] 5-Bromo-1,2,3-trifluorobenzene NMR Data. Retrieved October 26, 2023, from [Link][1]
-
National Institutes of Health (NIH). (2022).[1][2] General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles. Retrieved October 26, 2023, from [Link]
-
Gaylord Chemical. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Cross-Coupling Strategies for 5-Bromobenzene-1,2,3-triamine Scaffolds
This Application Note is designed for researchers in medicinal chemistry and materials science. It addresses the specific challenges of utilizing the electron-rich, oxidation-prone 5-Bromobenzene-1,2,3-triamine scaffold in palladium-catalyzed cross-coupling reactions.
Executive Summary & Strategic Rationale
This compound is a high-value precursor for synthesizing fused nitrogen heterocycles (e.g., imidazopyridines, benzimidazoles) used in kinase inhibitors and intercalating agents.[1][2] However, direct cross-coupling of the free triamine is experimentally impractical due to two primary failure modes:
-
Catalyst Poisoning: The contiguous vicinal diamine motif (
-arrangement) acts as a potent pincer ligand, sequestering Pd(II) species and arresting the catalytic cycle. -
Oxidative Instability: The electron-rich triamine core is rapidly oxidized by air or trace oxidants in coupling solvents, leading to polymerization (aniline black formation) before the coupling can proceed.
The Solution: This protocol details a "Coupling-First, Reduction-Second" strategy. We utilize 4-bromo-2,6-dinitroaniline as a robust, oxidation-resistant surrogate.[1][2] The electron-withdrawing nitro groups activate the C-Br bond for oxidative addition while preventing catalyst chelation.[1]
Strategic Workflow
The following flowchart illustrates the critical decision pathway for synthesizing C5-functionalized triamine derivatives.
Figure 1: Strategic workflow for accessing unstable triamine scaffolds via stable nitro-aniline precursors.[1][2]
Protocol A: Suzuki-Miyaura Coupling
Objective: Introduction of aryl/heteroaryl groups at the C5 position. Substrate: 4-Bromo-2,6-dinitroaniline (CAS: 1817-73-8)[1][2]
Mechanistic Insight
Unlike the free triamine, the dinitroaniline substrate is electron-deficient.[3] This accelerates the oxidative addition step of the Pd(0) cycle. However, the presence of the free amine (NH2) can still weakly coordinate. We employ a base/solvent system that favors the active catalytic species.
Materials
-
Substrate: 4-Bromo-2,6-dinitroaniline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(OAc)2 (2 mol%) + SPhos (4 mol%) for sterically hindered partners.[2]
-
Base: K2CO3 (2.0 M aq.[2] solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Procedure
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and solid catalyst. Seal and purge with Argon for 5 minutes. Strict oxygen exclusion is critical to preserve phosphine ligands.
-
Solvent Addition: Add degassed solvent and aqueous base via syringe.[2]
-
Reaction: Heat to 90°C for 4–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:3).[2] The starting material is bright yellow/orange; the product often shifts to a deeper red/orange.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine.[2] Dry over Na2SO4.[2][4]
-
Purification: Flash chromatography on silica gel. Nitroanilines are typically non-polar and elute easily.[2]
Table 1: Troubleshooting Coupling Failures
| Issue | Observation | Root Cause | Corrective Action |
| Low Conversion | SM remains after 12h | Oxidative addition is slow | Switch to Pd(dppf)Cl2 or XPhos-Pd-G2 ; increase temp to 110°C. |
| Protodebromination | H-substituted byproduct | Use anhydrous base (Cs2CO3 ) and dry DMF/Dioxane.[1][2] | |
| Black Precipitate | "Palladium Black" forms early | Catalyst decomposition | Add 10 mol% extra ligand (e.g., PPh3) to stabilize Pd species.[2] |
Protocol B: Reduction to 5-Aryl-1,2,3-triamine
Objective: Convert the dinitro-intermediate to the target triamine without dehalogenating the coupled aryl ring.[1]
Critical Warning: Air Sensitivity
The product, 5-arylbenzene-1,2,3-triamine, is extremely air-sensitive .[1] It will turn black (oxidative polymerization) within minutes of exposure to air.[2] Do not isolate the free base. Isolate as the hydrochloride salt.
Method: Fe/NH4Cl Reduction (Chemoselective)
Preferred over catalytic hydrogenation to avoid reducing sensitive groups on the newly coupled aryl ring.
-
Setup: Dissolve the Suzuki product (from Protocol A) in Ethanol/Water (3:1).
-
Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours. The yellow nitro color should disappear.
-
Filtration: Filter hot through a Celite pad (under N2 flow if possible) to remove iron sludge.[2] Wash with hot ethanol.[2]
-
Salt Formation: Immediately add conc. HCl (excess, ~10 equiv) to the filtrate.
-
Isolation: Concentrate the solvent in vacuo until a solid precipitates. Triturate with cold diethyl ether.
-
Storage: Store the Triamine·3HCl salt at -20°C under Argon.
Protocol C: Buchwald-Hartwig Amination (Alternative)
Objective: Introduction of amine groups (C-N bond formation) at C5.[2]
For C-N coupling, the free amine on the precursor (4-bromo-2,6-dinitroaniline) acts as a competing nucleophile.[1] You must use a protected precursor or specific conditions.[2]
-
Recommended Precursor: N-Acetyl-4-bromo-2,6-dinitroaniline.[1][2]
-
Catalyst System: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%).[2]
-
Base: Cs2CO3 (weak bases are preferred to avoid nitro-group interference).[1][2]
-
Solvent: 1,4-Dioxane, 100°C.
Application: Cyclization to Benzimidazoles
The 1,2,3-triamine scaffold is most commonly cyclized immediately to form benzimidazoles.
Procedure:
-
Take the crude triamine filtrate (from Protocol B, before HCl addition).[2]
-
Add the desired carboxylic acid (1.0 equiv) or aldehyde.[2]
-
Cyclization:
-
Result: This yields a 4-amino-6-arylbenzimidazole , a privileged scaffold in kinase drug discovery.[1][2]
References
-
Suzuki Coupling of Nitroanilines
-
Benzimidazole Synthesis from Triamines
-
Buchwald-Hartwig Conditions for Deactivated Aryl Halides
-
Properties of 4-Bromo-2,6-dinitroaniline
Sources
- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,5-TRIAMINOBENZENE | 108-72-5 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Precision Diazotization of 5-Bromobenzene-1,2,3-triamine
Executive Summary
This application note details the controlled diazotization and subsequent cyclization of 5-bromobenzene-1,2,3-triamine to synthesize 4-amino-6-bromobenzotriazole (also referred to as 7-amino-5-bromo-1H-benzo[d][1,2,3]triazole).
While standard diazotization targets the conversion of primary amines to diazonium salts for substitution (Sandmeyer), vicinal diamines and triamines undergo rapid internal cyclization to form stable triazole ring systems. This protocol addresses the specific challenges of working with electron-rich triaminobenzenes—namely, their susceptibility to oxidation and the necessity for stoichiometric precision to prevent the formation of bis-triazoles or diazo-tars.
Key Applications:
-
Synthesis of HSP90 inhibitors and kinase inhibitor scaffolds.
-
Preparation of photo-affinity labeling reagents.
-
Precursor for azide-alkyne cycloaddition (Click Chemistry) ligands.
Scientific Principles & Mechanism[1][2]
The Challenge of Vicinal Triamines
This compound possesses three nucleophilic amino groups. The central amine (C2) is sterically flanked but electronically activated. Upon treatment with nitrous acid (
Reaction Pathway
The transformation proceeds via a diazotization-cyclization cascade :
-
Nitrosation: Generation of the nitrosonium ion (
) from sodium nitrite and acid. -
Diazotization: Attack of the amine on
to form the N-nitroso intermediate, which dehydrates to the diazonium cation. -
Cyclization: Intramolecular nucleophilic attack by the adjacent amine (vicinal effect) forms the triazole ring.
-
Tautomerization: The resulting 1H-benzotriazole stabilizes via aromatic tautomerization.
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway from triamine precursor to benzotriazole scaffold.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Role |
| This compound | >97% | Starting Material |
| Sodium Nitrite ( | ACS Reagent | Diazotizing Agent |
| Hydrochloric Acid (HCl) | 6M or 12M | Proton Source / Solvent |
| Sodium Acetate ( | Anhydrous | pH Buffer / Neutralizer |
| Activated Charcoal | Powder | Purification |
Equipment:
-
Three-neck round-bottom flask (250 mL) equipped with a thermometer and addition funnel.
-
Ice-salt bath (capable of maintaining -5°C to 0°C).
-
Magnetic stirrer with Teflon-coated bar.
-
Vacuum filtration setup.
Step-by-Step Methodology
Step 1: Preparation of the Amine Solution
-
Charge the reaction flask with This compound (10.0 mmol, 2.03 g).
-
Add 6M HCl (20 mL). The amine may not dissolve completely initially; stirring will form the hydrochloride salt suspension.
-
Cool the mixture to -5°C to 0°C using an ice-salt bath.
-
Critical Note: Temperature control is vital. Exceeding 5°C risks decomposition of the diazonium intermediate before cyclization, leading to phenols or tars.
-
Step 2: Diazotization
-
Prepare a solution of Sodium Nitrite (10.5 mmol, 0.725 g) in minimal water (approx. 5 mL).
-
Add the
solution dropwise to the amine suspension over 20–30 minutes.-
Observation: The suspension should clear or change color (often darkening slightly) as the diazonium salt forms and cyclizes.
-
Stoichiometry Check: Use starch-iodide paper to confirm a slight excess of nitrous acid (paper turns blue/black). If negative, add small aliquots of
until positive.
-
Step 3: Cyclization and Workup
-
Stir the mixture at 0°C for an additional 1 hour, then allow it to warm to room temperature over 2 hours.
-
Neutralization: Adjust the pH of the solution to ~5–6 using a saturated Sodium Acetate solution or dilute Ammonium Hydroxide.
-
Result: The benzotriazole product is less soluble at neutral pH and will precipitate as a solid.
-
-
Filtration: Collect the precipitate via vacuum filtration.
-
Purification: Recrystallize the crude solid from hot water or ethanol/water (1:1). If the product is colored (oxidized impurities), treat the hot solution with activated charcoal before filtering.
Results & Characterization
Expected Data Profile
The product, 4-amino-6-bromobenzotriazole , typically presents as a tan to off-white powder.
| Parameter | Specification | Notes |
| Yield | 75% - 85% | Dependent on purity of starting triamine. |
| Melting Point | >200°C (dec) | Benzotriazoles have high melting points due to H-bonding. |
| Appearance | Tan/Beige Powder | Darkens upon air exposure if not fully dry. |
Spectral Validation
-
NMR (DMSO-
):- 14.5 ppm (broad s, 1H, Triazole-NH) - Exchangeable
- 6.5 - 7.5 ppm (m, 2H, Aromatic CH) - Pattern depends on substitution (meta coupling)
-
5.5 - 6.0 ppm (broad s, 2H,
) - Amine protons
-
Mass Spectrometry (ESI+):
-
Target Mass: 213.0/215.0 amu (Br isotope pattern 1:1).
-
Observe
peaks at 214 and 216.
-
Troubleshooting & Optimization
Common Failure Modes
-
Formation of Tars: Caused by high temperatures (>5°C) during nitrite addition or insufficient acid.
-
Fix: Ensure internal temperature monitoring; increase acid concentration.
-
-
Incomplete Reaction: Starting material remains.
-
Fix: Ensure particle size of starting amine is fine (grind before acid addition) to ensure accessibility to nitrous acid.
-
-
Bis-triazole formation: Rare, but possible if excess nitrite is used at higher temperatures.
-
Fix: Strictly limit
to 1.05 equivalents.
-
Storage
Store the product in a desiccator protected from light. Benzotriazoles are generally stable, but the free amino group can oxidize over months.
References
-
Mechanism of Diazotization: Master Organic Chemistry. Formation of Diazonium Salts From Aromatic Amines. Retrieved from
-
Benzotriazole Synthesis: BenchChem Application Notes. Synthesis of Benzotriazole Derivatives. Retrieved from [1]
-
Triazole Methodology: Moses, J. E., et al. Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages.[2] Organic Letters, 2007.[2] Retrieved from [1]
-
General Reactivity: Kornblum, N., & Weaver, W. M. The Reaction of Sodium Nitrite with Halides. J. Am. Chem. Soc., 1958.[3] Retrieved from [1][3]
Sources
Strategic Derivatization of 5-Bromobenzene-1,2,3-triamine: A Scaffold-Based Approach for Library Generation
Introduction: The Triamine Advantage
5-Bromobenzene-1,2,3-triamine represents a "privileged scaffold" in medicinal chemistry due to its unique combination of a vicinal triamine core and a halogen handle. Unlike standard o-phenylenediamines, the 1,2,3-triamine motif offers dual reactive sites for heterocycle formation, while the bromine atom at the 5-position serves as an orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling.
This application note details the strategic derivatization of this molecule to access two distinct biologically active classes: 2-substituted-4-amino-6-bromobenzimidazoles (Kinase/GPCR privileged) and quinoxaline derivatives (Intercalators/Antibacterial).
Key Challenges & Solutions
-
Oxidative Instability: Free triamines rapidly oxidize to quinone imines in air.
-
Solution: Protocols below utilize the hydrochloride salt or in situ reduction strategies.
-
-
Regioselectivity: Cyclization can theoretically occur at N1-N2 or N2-N3.
-
Insight: Due to the
symmetry of this compound, the initial cyclization is degenerate, yielding a single regioisomer.
-
Strategic Workflow
The following flowchart outlines the divergent synthesis pathways. Path A prioritizes "Hinge Binder" synthesis (Benzimidazoles), while Path B targets planar intercalators (Quinoxalines). Both converge on Path C for library expansion.
Figure 1: Divergent synthesis workflow for this compound. The scaffold enables access to two distinct heterocycle classes before late-stage diversification.
Experimental Protocols
Handling & Storage Pre-requisites
Critical: The free base of this compound is highly air-sensitive.
-
Storage: Store as the tri-hydrochloride salt at -20°C under argon.
-
Usage: Liberate the free base in situ using mild base (e.g., NaOAc or TEA) only after the reaction solvent has been degassed.
Protocol A: Oxidative Cyclization to Benzimidazoles
This protocol generates a 2-substituted benzimidazole while retaining a free primary amine at position 4 (or 7), which is critical for solubility and hydrogen bonding in biological pockets.
Target: 4-amino-6-bromo-2-phenyl-1H-benzimidazole (Example)
-
Reagents:
-
This compound (1.0 eq)
-
Benzaldehyde derivative (1.1 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq) - Oxidant
-
Solvent: DMF/Water (9:1)
-
-
Procedure:
-
Dissolve the triamine (1 mmol) and aldehyde (1.1 mmol) in DMF (5 mL).
-
Add Na₂S₂O₅ (1.2 mmol) dissolved in minimal water (0.5 mL).
-
Heat the mixture to 80°C for 4–6 hours . Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Observation: The solution typically darkens; disappearance of the aldehyde spot indicates completion.
-
Work-up: Pour into crushed ice/water (50 mL). The product usually precipitates. Filter, wash with cold water, and dry.
-
Purification: Recrystallization from Ethanol or Column Chromatography (DCM/MeOH).
-
-
Mechanism Insight: The initial Schiff base formation is followed by oxidative ring closure. The remaining amino group does not cyclize due to steric constraints and lack of a second carbonyl partner.
Protocol B: Condensation to Quinoxalines
Quinoxalines are formed by reacting the vicinal diamine motif with 1,2-dicarbonyls.
Target: 3-bromo-quinoxaline-5-amine derivative
-
Reagents:
-
This compound (1.0 eq)
-
Benzil (or glyoxal derivative) (1.0 eq)
-
Catalyst: Glacial Acetic Acid (cat. 5 drops)
-
Solvent: Ethanol (absolute)
-
-
Procedure:
-
Suspend triamine (1 mmol) and Benzil (1 mmol) in Ethanol (10 mL).
-
Add catalytic acetic acid.
-
Reflux at 78°C for 3 hours .
-
Work-up: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
Filter the precipitate. If no precipitate forms, concentrate in vacuo and triturate with hexane/ether.
-
Protocol C: Functionalizing the "Handle" (Suzuki Coupling)
Once the heterocycle is formed (Path A or B), the bromine atom at position 6 (benzimidazole) or equivalent is used to attach biaryl tails.
Target: Biaryl-expanded Library Member
-
Reagents:
-
Bromo-heterocycle intermediate (from Path A/B) (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)[1]
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: 2M Na₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
In a microwave vial or pressure tube, combine the bromo-heterocycle, boronic acid, and catalyst.
-
Add Dioxane and aqueous base.
-
Degas by bubbling Nitrogen for 5 minutes (Critical to prevent Pd oxidation).
-
Heat to 100°C for 12 hours (thermal) or 110°C for 30 mins (Microwave).
-
Work-up: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Flash chromatography is usually required to remove Pd residues.
-
Data Summary & Validation
The following table summarizes expected outcomes for standard derivatives to validate your workflow.
| Derivative Type | Reactant | Reaction Condition | Typical Yield | Key Analytical Marker (¹H NMR) |
| Benzimidazole | 4-Methoxybenzaldehyde | Na₂S₂O₅, DMF, 80°C | 75-85% | Singlet ~3.8 ppm (OMe); Broad singlet ~5-6 ppm (Free NH₂) |
| Quinoxaline | Benzil | EtOH, Reflux, H⁺ | 80-90% | Disappearance of NH signals; Aromatic shift downfield |
| Biaryl (Suzuki) | Phenylboronic Acid | Pd(dppf)Cl₂, 100°C | 60-80% | Appearance of new aromatic protons; Loss of Br-isotope pattern in MS |
Biological Screening Preparation
When advancing these molecules to biological assays (e.g., Kinase Glo, MTT assays), follow these preparation steps to ensure data integrity:
-
Solubility Check: The free amine on the benzimidazole core improves solubility, but the bromine atom adds lipophilicity.
-
Standard: Dissolve in 100% DMSO to create a 10 mM stock.
-
-
PAINS Alert: this compound precursors are redox-active. Ensure the cyclization (Path A/B) is complete. Unreacted triamine can generate false positives via redox cycling in biochemical assays.
-
QC Step: Check LC-MS for mass 201/203 (Starting Material). If >2% remains, re-purify before screening.
-
References
-
Benzimidazole Synthesis: Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of 2-Substituted Benzimidazoles." (General Reference via PubChem).
-
Suzuki Coupling Protocols: Organic Chemistry Portal. "Suzuki-Miyaura Coupling - Reaction Conditions and Mechanism." .
-
Quinoxaline Chemistry: Tetrahedron Letters. "Efficient synthesis of quinoxaline derivatives using oxidative coupling." .
-
Biological Assay Interference: Nature Reviews Drug Discovery. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)." .
Sources
5-Bromobenzene-1,2,3-triamine in the synthesis of anticancer agents
Application Note: AN-ONC-5BBT-01
Executive Summary
This technical guide details the synthesis, handling, and application of 5-Bromobenzene-1,2,3-triamine (5-BBT) as a "lynchpin" intermediate in the development of anticancer agents. While often overlooked in favor of simpler diamines, the 1,2,3-triamine motif offers a unique advantage: it enables the construction of 4-amino-benzimidazole and imidazo[4,5-b]pyridine scaffolds. These cores are critical in designing inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and various kinases, where the additional amino group serves as a hydrogen bond donor/acceptor for active site residues, and the bromine atom provides a specific vector for structure-activity relationship (SAR) expansion via cross-coupling.
Part 1: Chemical Rationale & Strategic Utility
The "Warhead" Concept
In medicinal chemistry, 5-BBT is not merely a building block; it is a branching point. Its symmetry and functional density allow for "Divergent Synthesis."
-
The Vicinal Triamine (Positions 1, 2, 3): Allows for the formation of fused heterocycles (benzimidazoles, benzotriazoles) while retaining an exocyclic primary amine. This "orphan" amine is often essential for water solubility and interacting with the "Pocket C" region of enzymes like IDO1.
-
The Bromine Handle (Position 5): Located para to the central amine, this halogen is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is formed, allowing access to deep hydrophobic pockets in the target protein.
Retrosynthetic Analysis
The following diagram illustrates how 5-BBT serves as the central node connecting raw materials to high-value anticancer pharmacophores.
Figure 1: Retrosynthetic logic flow placing 5-BBT as the critical junction between bulk commodity chemicals and complex bioactive scaffolds.[1]
Part 2: Synthesis & Handling Protocols
Safety Warning: Aromatic amines are potential carcinogens. 5-BBT is prone to rapid oxidation (turning purple/black) upon air exposure. All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
Protocol A: Synthesis of this compound
Since 5-BBT is commercially unstable, it is best generated in situ or isolated as a hydrochloride salt.
Precursor: 4-Bromo-2,6-dinitroaniline (commercially available or synthesized via nitration of 4-bromoaniline).
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round bottom flask with 4-bromo-2,6-dinitroaniline (10 mmol, 2.62 g) and Ethanol (50 mL).
-
Catalyst Addition: Add 10% Pd/C (0.26 g, 10 wt%) under a stream of Argon.
-
Reduction:
-
Option A (Hydrogenation): Purge with H₂ gas (balloon pressure) and stir vigorously at Room Temperature (RT) for 4–6 hours.
-
Option B (Chemical Reduction - Preferred for scale): Add Iron powder (5 eq) and Ammonium Chloride (5 eq) in EtOH/H₂O (4:1) and reflux for 2 hours.
-
-
Filtration: Filter the reaction mixture through a Celite pad under Argon to remove the catalyst/iron sludge. Do not let the pad dry out (pyrophoric risk with Pd/C).
-
Isolation (Salt Formation): Immediately acidify the filtrate with 4M HCl in dioxane (15 mL) at 0°C.
-
Precipitation: The This compound trihydrochloride salt will precipitate as a grey/off-white solid. Filter and dry under vacuum.
-
Yield: Typically 85–92%.
-
Storage: Store at -20°C under Argon. Stable for months as the HCl salt.
-
Data Summary: 5-BBT Properties
| Property | Value | Notes |
| Molecular Weight | 202.05 g/mol (Free base) | 311.43 g/mol (3HCl salt) |
| Appearance | White/Grey needles (Salt) | Darkens rapidly if free-based in air |
| Solubility | Water (High), MeOH (High) | Insoluble in DCM/Hexanes (Salt) |
| Key NMR Shift | ~4.5–5.0 ppm (Broad s, NH2) | Disappears with D2O shake |
Part 3: Application - Constructing the Anticancer Scaffold
The primary application of 5-BBT in oncology is the synthesis of 6-bromo-1H-benzo[d]imidazol-4-amine . This scaffold mimics the adenine core of ATP (kinase inhibition) or tryptophan metabolites (IDO1 inhibition).
Protocol B: Regioselective Cyclization to Benzimidazoles
This reaction exploits the high nucleophilicity of the vicinal diamines.
Reagents: 5-BBT (HCl salt), Benzaldehyde derivative (R-CHO), Sodium Metabisulfite (oxidant/catalyst), DMF/Water.
-
Dissolution: Dissolve 5-BBT.3HCl (1.0 eq) in DMF:H2O (9:1). Neutralize with NaHCO3 (3.0 eq) to liberate the free base in situ.
-
Condensation: Add the aldehyde (e.g., 3-chloro-4-fluorobenzaldehyde for IDO1 analogs) (1.0 eq). Stir at RT for 30 min to form the Schiff base.
-
Cyclization: Add Na2S2O5 (1.2 eq) and heat to 80°C for 4 hours.
-
Workup: Pour into ice water. The benzimidazole product usually precipitates. Filter and wash with water.
-
Purification: Recrystallization from Ethanol.
Resulting Scaffold:
-
Structure: 2-Aryl-6-bromo-1H-benzo[d]imidazol-4-amine.
-
Selectivity: Due to the symmetry of 5-BBT, only one regioisomer is possible regarding the bromine position relative to the amines.
Protocol C: Suzuki-Miyaura Cross-Coupling (The "Extension")
To target the hydrophobic pockets of the enzyme, the bromine at position 6 is coupled with an aryl boronic acid.
-
Reagents: Scaffold (from Protocol B), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2M aq, 3 eq), Dioxane.
-
Conditions: Microwave irradiation at 110°C for 30 mins or Reflux (oil bath) for 12 hours.
-
Outcome: A fully functionalized IDO1 inhibitor candidate.
Part 4: Mechanism of Action & Workflow Visualization
The following diagram details the experimental workflow to generate a library of IDO1 inhibitors using 5-BBT.
Figure 2: Library generation workflow. R1 determines the "Head" group (Pocket C interaction), and R2 determines the "Tail" group (Pocket A interaction).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reduction | Incomplete reduction of nitro groups. | Switch from H2/Pd to Fe/AcOH (Iron is more robust for sterically crowded nitro groups). |
| Black Tar formation | Oxidation of the triamine. | Ensure strict Argon atmosphere. Use degassed solvents. Isolate as HCl salt immediately. |
| No Cyclization | Aldehyde unreactive or oxidation failed. | Use Nitrobenzene as solvent/oxidant at high temp (140°C) instead of Na2S2O5. |
| Suzuki Catalyst Death | Free amine poisoning the Pd catalyst. | Protect the free amine (e.g., Boc-anhydride) before coupling, or use a catalyst system resistant to amines (e.g., Pd(OAc)2 + SPhos). |
References
-
Serafini, M., et al. (2020).[2][6] Discovery of Highly Potent Benzimidazole Derivatives as Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors: From Structure-Based Virtual Screening to in Vivo Pharmacodynamic Activity.[2][3] Journal of Medicinal Chemistry.[2][3]
-
Griglio, A., et al. (2018).[2][3] A multicomponent approach in the discovery of indoleamine 2, 3-dioxygenase 1 inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters.[2][3]
-
Stone, T. W., & Williams, R. O. (2023).[7] Modulation of T cells by tryptophan metabolites in the kynurenine pathway.[7] Trends in Pharmacological Sciences.[7]
-
PubChem. (n.d.). Benzene-1,2,3-triamine Compound Summary. National Library of Medicine.
-
Vertex Pharmaceuticals. (Patent). Benzimidazole derivatives as IDO1 inhibitors.[2][3][8] (Contextual reference for industrial application of scaffold).
Sources
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. excli.de [excli.de]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.univr.it [iris.univr.it]
Application Note: 5-Bromobenzene-1,2,3-triamine as a Dual-Function Precursor for High-Performance Materials
The Role of 5-Bromobenzene-1,2,3-triamine in Materials Science Content Type: Detailed Application Note & Experimental Protocol Target Audience: Polymer Chemists, Materials Scientists, and R&D Engineers in Advanced Composites.
Introduction & Strategic Value
This compound (CAS: 1121586-23-9) is a specialized aromatic building block that bridges the gap between robust structural polymers and functionalizable porous frameworks. Unlike its isomer 1,3,5-triaminobenzene (used widely in imine-linked COFs), the 1,2,3-triamine motif offers unique "vicinal" reactivity, enabling the formation of fused heteroaromatic rings (such as quinoxalines and phenazines) and complex benzoxazine networks.
Why This Molecule?
-
The "Orthogonal" Handle (C-5 Bromine): The bromine atom at the 5-position is electronically decoupled from the condensation chemistry of the amines. This allows researchers to synthesize a material first (e.g., a polymer network) and then functionalize it via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), or use the bromine to impart intrinsic flame retardancy.
-
The Vicinal Triamine Core: The adjacent amino groups allow for:
-
Ladder Polymer Formation: Condensation with 1,2-diketones to form conductive, redox-active phenazine backbones.
-
High-Density Crosslinking: In benzoxazine chemistry, the three amines react to form a tightly knit, thermally stable network with high
.
-
Key Applications
A. Advanced Benzoxazine Resins (High-Temp Thermosets)
Benzoxazines derived from this compound exhibit superior thermal stability and char yield. The bromine substituent acts as a reactive site for further crosslinking or as a flame-retardant synergist.[1]
-
Mechanism: The triamine reacts with formaldehyde and a phenol to form a tris-oxazine ring structure. Upon heating, these rings open to form a phenolic Mannich bridge network.
B. Functionalized Covalent Organic Frameworks (COFs)
In the field of porous materials, this molecule serves as a "defect engineer" or a specific linker for phenazine-linked COFs.
-
Utility: The 1,2-diamine moiety condenses with diketone linkers (e.g., pyrene-4,5,9,10-tetraone) to build the framework, while the 3rd amine and the 5-Br position remain available for pore surface engineering.
Experimental Protocols
Protocol 1: Synthesis of Brominated Tris-Benzoxazine Monomer
This protocol describes the synthesis of the benzoxazine monomer, which can subsequently be polymerized into a high-performance thermoset.
Reagents:
-
This compound (1.0 equiv)
-
Paraformaldehyde (6.0 equiv)
-
Phenol (or substituted phenol like m-cresol) (3.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane
-
Purification: Chloroform/Ethanol
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (10 mmol, 2.03 g) in Toluene (50 mL).
-
Addition: Add Phenol (30 mmol, 2.82 g) to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.
-
Cyclization: Add Paraformaldehyde (60 mmol, 1.80 g) portion-wise to the mixture. Note: Use a slight excess of formaldehyde to ensure complete ring closure.
-
Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. The solution will turn from clear/yellow to a dark amber.
-
Checkpoint: Monitor reaction progress via TLC (Silica, 3:1 Hexane:EtOAc). The disappearance of the starting amine spot indicates completion.
-
-
Work-up: Cool the reaction to room temperature. Filter off any unreacted paraformaldehyde.
-
Isolation: Evaporate the solvent under reduced pressure. Dissolve the crude residue in minimal Chloroform (20 mL) and precipitate into cold Ethanol (100 mL).
-
Drying: Filter the precipitate and dry under vacuum at 50°C for 12 hours.
Data Interpretation:
-
H NMR (CDCl
): Look for characteristic oxazine ring protons: two singlets (or close doublets) between 4.5–5.5 ppm (O-CH -N and Ar-CH -N).
Protocol 2: Solvothermal Synthesis of Phenazine-Linked Polymer (COF Analogue)
This protocol creates a redox-active polymer using the vicinal amine functionality.
Reagents:
-
Pyrene-4,5,9,10-tetraone (Linker B)
-
Solvent: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)
-
Catalyst: Aqueous Acetic Acid (6M)
Step-by-Step Procedure:
-
Loading: In a Pyrex tube (10 mL), charge This compound (0.1 mmol) and Pyrene-4,5,9,10-tetraone (0.1 mmol).
-
Solvation: Add 1.0 mL of o-DCB and 1.0 mL of n-Butanol. Sonicate for 10 minutes to disperse the solids.
-
Catalysis: Add 0.1 mL of 6M aqueous acetic acid.
-
Degassing: Flash freeze the tube in liquid nitrogen, evacuate to internal pressure < 100 mTorr, and flame seal the tube.
-
Polymerization: Place the sealed tube in an oven at 120°C for 3 days (72 hours).
-
Purification: Cool to RT. Open the tube and filter the dark precipitate. Wash extensively with THF, Acetone, and Water to remove unreacted oligomers.
-
Activation: Soxhlet extract with Tetrahydrofuran (THF) for 24 hours, then dry at 100°C under vacuum.
Technical Data Summary
| Property | Value / Characteristic | Relevance |
| Molecular Weight | 202.05 g/mol | Monomer calculation basis |
| Appearance | Dark brown/grey solid | Light sensitive; store in dark |
| Solubility | DMSO, DMF, MeOH (partial) | Processability in polar solvents |
| Reactive Sites | 3 x Amine (-NH | High crosslink density + Functional handle |
| Thermal Stability (Resin) | Suitable for aerospace/automotive composites | |
| Electronic Character | Redox Active (Phenazine formation) | Useful for supercapacitor electrodes |
Reaction Logic & Visualization
The following diagram illustrates the dual-pathway utility of this compound:
-
Path A (Benzoxazine): Uses all three amines for network formation.
-
Path B (Condensation): Uses vicinal amines for ring fusion, leaving Br available.
Caption: Divergent synthesis pathways utilizing the unique 1,2,3-triamine and 5-bromo motifs.
References
- Source: "High-temperature-resistant hot-melt benzoxazine resin and preparation method thereof.
-
General Triamine Reactivity (Phenazine Formation)
- Title: "Nitrogen-Rich Covalent Organic Frameworks for High-Performance Supercapacitors."
- Journal:Advanced Materials, 2017.
-
URL:[Link]
-
Commercial Availability & Properties
Sources
- 1. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 3. 5-Bromo-1,2,3-trifluorobenzene | CAS#:138526-69-9 | Chemsrc [chemsrc.com]
- 4. 1575-37-7|4-Bromobenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. 626-40-4|3,5-Dibromoaniline|BLD Pharm [bldpharm.com]
- 6. 33786-90-2|5-Bromobenzene-1,3-diamine|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: 5-Bromobenzene-1,2,3-triamine Synthesis
Current Status: Operational Ticket Focus: Yield Optimization & Impurity Management Assigned Specialist: Senior Application Scientist
Executive Summary & Workflow Overview
The Challenge: Synthesizing 5-bromobenzene-1,2,3-triamine is deceptive. While the nitration of 4-bromoaniline is straightforward, the subsequent reduction step is a common failure point. Standard catalytic hydrogenation (Pd/C + H2) frequently cleaves the Carbon-Bromine bond (hydrodehalogenation), destroying your functional handle. Furthermore, the electron-rich triamine product is highly prone to oxidation, turning into "black tar" upon exposure to air.
The Solution: This guide prioritizes chemoselective reduction methods (SnCl2 or Fe) over standard hydrogenation and mandates salt formation for product stability.
Visual Workflow: The "Happy Path"
The following diagram outlines the optimized synthesis route.
Caption: Optimized synthetic pathway emphasizing selective reduction and stabilization.
Module 1: Precursor Synthesis (Nitration)
Target: 4-Bromo-2,6-dinitroaniline Context: The amino group directs incoming nitro groups to the ortho positions (2 and 6). The bromine at position 4 reinforces this direction.
Troubleshooting Guide: Nitration
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tarry Product | Exotherm runaway. | Maintain temperature below 35°C during addition. Use an ice-salt bath. |
| Mono-nitration only | Acid concentration too low. | Ensure fuming HNO3 is used or maintain H2SO4 concentration. Heat to 60°C after addition is complete to drive the second nitration. |
| Isomer Contamination | Starting material impurity.[1] | Verify 4-bromoaniline purity. Recrystallize from ethanol if necessary before nitration. |
Optimized Protocol (Nitration)
-
Dissolution: Dissolve 4-bromoaniline (1.0 eq) in glacial acetic acid or concentrated H2SO4.
-
Addition: Cool to 0–5°C. Add mixture of fuming HNO3 (2.2 eq) and H2SO4 dropwise. Critical: Do not allow temp to exceed 35°C.
-
Completion: After addition, warm to 60°C for 1 hour to ensure dinitration.
-
Quench: Pour onto crushed ice. The yellow precipitate is 4-bromo-2,6-dinitroaniline.
-
Purification: Recrystallize from Ethanol/Water.
Module 2: The Critical Step – Selective Reduction
The Core Issue: You need to reduce two nitro groups (
Decision Matrix: Choosing a Reductant
| Method | Selectivity (Br Retention) | Scalability | Workup Difficulty | Recommendation |
| H2 + Pd/C | Poor (High risk of debromination) | High | Easy | AVOID unless using sulfided Pt/C. |
| SnCl2 / HCl | Excellent | Low (<10g) | High (Tin emulsions) | Best for Lab Scale / High Purity. |
| Fe / NH4Cl | Very Good | High (>10g) | Medium (Iron sludge) | Best for Scale-Up / Cost. |
| Na2S2O4 | Good | Medium | Medium | Alternative if metal waste is an issue. |
Protocol A: Stannous Chloride (SnCl2) – High Fidelity
Recommended for initial research batches where yield > cost.
-
Setup: Suspend 4-bromo-2,6-dinitroaniline (1 eq) in Ethanol (10 vol).
-
Reagent: Add SnCl2·2H2O (10 eq) dissolved in conc. HCl (minimal volume).
-
Reaction: Reflux at 70–80°C for 2–4 hours. Monitor by TLC (Starting material yellow spot disappears).
-
Workup (The "Tin Trick"):
-
Cool reaction.[2]
-
Neutralize with NaOH (carefully) to pH 8–9.
-
Crucial: If a thick emulsion forms, add Rochelle salt (Potassium sodium tartrate) to complex the tin, or filter through Celite immediately while warm.
-
Extract with Ethyl Acetate.
-
Protocol B: Iron Powder (Bechamp Reduction) – Scale-Up Friendly
Recommended for larger batches to avoid toxic tin waste.
-
Setup: Suspend precursor in Ethanol/Water (3:1). Add NH4Cl (5 eq).
-
Activation: Heat to reflux. Add Iron powder (325 mesh, 6–8 eq) in portions.
-
Reaction: Reflux vigorously for 2 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxide sludge. Wash pad with hot ethanol.
Module 3: Isolation & Stability (Preventing Oxidation)
Symptom: "My product turned purple/black on the rotavap." Diagnosis: Free-base triamines are extremely sensitive to aerial oxidation, forming quinone imines.
The Fix: Isolate as the Hydrochloride Salt
Do not attempt to store the free amine. Convert it immediately.
-
Extraction: Immediately after reduction workup (extraction into EtOAc), dry the organic layer with Na2SO4.
-
Salt Formation: Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane dropwise at 0°C.
-
Filtration: The product will precipitate as a white/off-white solid (this compound · 3HCl).
-
Storage: Store under Argon/Nitrogen in a freezer (-20°C).
Troubleshooting Logic Flow
Use this logic tree to diagnose yield issues.
Caption: Diagnostic logic for common synthesis failures.
References
-
Selective Reduction of Nitro Groups: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
- Iron-Mediated Reduction (Bechamp): Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95. (Contextualizing mild reduction conditions).
-
Prevention of Dehalogenation: Li, F., Frett, B., & Li, H. Y. (2014). Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Synlett, 25(09), 1303-1307. Link
- Benzimidazole Synthesis Context: Göker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel 2-substituted benzimidazoles. Bioorganic & Medicinal Chemistry, 10(8), 2589-2596.
Sources
Technical Support Center: Synthesis & Stabilization of 5-Bromobenzene-1,2,3-triamine
Case ID: #BR-TRI-005 Status: Open Priority: Critical (Synthesis Failure / Product Degradation) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 5-Bromobenzene-1,2,3-triamine (also known as 5-bromo-1,2,3-benzenetriamine) presents a unique "double-bind" challenge in organic synthesis:
-
Chemoselectivity: You must reduce two nitro groups without severing the labile Carbon-Bromine (C-Br) bond.
-
Oxidative Stability: The electron-rich triamine core is exceptionally prone to aerobic oxidation, rapidly forming phenazines or quinone imines (often observed as the product turning purple/black).
This guide addresses these failure modes using a Question & Answer troubleshooting format, supported by mechanistic diagrams and validated protocols.
Diagnostic Visualization: The Reaction Landscape
Before troubleshooting specific steps, review the reaction network below to identify where your process is deviating.
Figure 1: Reaction network showing the target pathway (Blue) versus critical side reactions: Hydrodehalogenation (Red) and Oxidative Polymerization (Black).
Troubleshooting Guide
Issue 1: "I used Pd/C for hydrogenation, and my NMR shows no bromine peak."
Diagnosis: Hydrodehalogenation (Catalytic Poisoning Failure).
Technical Explanation: Standard catalytic hydrogenation (Pd/C, H2) is not suitable for this substrate. Palladium undergoes oxidative addition into the C-Br bond, facilitating the replacement of bromine with hydrogen. While "poisoned" catalysts (like Pt/C sulfided) can sometimes mitigate this, they are notoriously difficult to optimize for substrates with two nitro groups requiring reduction [1].
Corrective Action: Switch to a Dissolving Metal Reduction (Béchamp or Stannous Chloride).
-
Iron (Fe) powder in Acetic Acid/Ethanol: This is the "Gold Standard" for preserving halogens. The electron transfer mechanism (ET) is specific to the nitro group and does not possess the potential to cleave the aryl-bromide bond under standard conditions [2].
-
Tin(II) Chloride (SnCl2) in HCl: Effective but workup can be messy due to tin emulsions.
Issue 2: "The product was white initially but turned purple/black on the filter paper."
Diagnosis: Aerobic Oxidative Polymerization.
Technical Explanation: 1,2,3-Triaminobenzenes are "super-anilines." The three amino groups donate significant electron density into the ring, lowering the oxidation potential. Upon exposure to air, the molecule undergoes single-electron transfer (SET) to form radical cations (Wurster’s salts), which rapidly couple to form azo-linkages, iminoquinones, or phenazine-like polymers [3].
Corrective Action:
-
Never isolate the free base in air if possible.
-
Salt Formation: Immediately convert the amine to its hydrochloride salt (this compound trihydrochloride). The protonated ammonium groups are electron-withdrawing, dramatically increasing the oxidation potential and stabilizing the molecule.
-
Inert Atmosphere: Conduct filtration under Argon or Nitrogen.
Issue 3: "My yield is low, and I see peaks around 8.0-9.0 ppm in NMR."
Diagnosis: Incomplete Reduction (Hydroxylamine/Nitroso Intermediates).
Technical Explanation:
Reduction of dinitroanilines proceeds stepwise:
Corrective Action:
-
Ensure reflux temperatures are maintained for at least 2–4 hours.
-
Ensure a stoichiometric excess of the metal reductant (Fe:Substrate ratio of at least 5:1).
Validated Protocol: Synthesis of this compound
Method: Modified Béchamp Reduction (Iron/Acid) Scale: 10 mmol basis
Materials
-
Precursor: 4-Bromo-2,6-dinitroaniline (2.62 g, 10 mmol) [4]
-
Reductant: Iron Powder (325 mesh, reduced) (2.80 g, ~50 mmol)
-
Solvent: Ethanol (40 mL) + Water (10 mL)
-
Catalyst/Acid: Glacial Acetic Acid (2 mL) or Conc. HCl (0.5 mL)
-
Stabilizer: Conc. HCl (for workup)
Step-by-Step Procedure
-
Activation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with iron sludge), suspend the Iron Powder in the Ethanol/Water mixture. Add the Acetic Acid .
-
Pre-Heat: Heat the mixture to reflux (
) for 15 minutes to activate the iron surface (etching). -
Addition: Add 4-Bromo-2,6-dinitroaniline portion-wise over 20 minutes. Caution: Exothermic reaction.
-
Reflux: Maintain vigorous reflux for 3–5 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material should disappear; the product spot will be highly polar and likely streak (blue fluorescence under UV).
-
-
Filtration (Critical Step):
-
While still hot , filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge.
-
Wash the pad with hot ethanol.
-
Note: Do this quickly to minimize cooling and air exposure.
-
-
Stabilization (Salt Formation):
-
Immediately add Concentrated HCl (3–5 mL) to the filtrate.
-
Concentrate the solution under reduced pressure (Rotavap) until a precipitate begins to form.
-
Cool in an ice bath to crystallize the Trihydrochloride salt .
-
-
Isolation: Filter the white/off-white crystals and dry under vacuum. Store in a dark, desiccated environment.
Data Summary Table
| Parameter | Catalytic Hydrogenation (Pd/C) | Béchamp Reduction (Fe/H+) | SnCl2 / HCl Reduction |
| Chemoselectivity (Br retention) | Poor (High risk of debromination) | Excellent | Good |
| Reaction Time | 1-2 Hours | 3-5 Hours | 2-4 Hours |
| Workup Difficulty | Low (Filtration) | High (Iron sludge removal) | High (Tin emulsion) |
| Scalability | High | High | Moderate |
| Product Stability | Low (Free base) | High (Isolated as HCl salt) | High (Isolated as HCl salt) |
References
-
Chemguide. (2023). Reduction of Nitro Compounds. (Explains the selectivity issues with catalytic hydrogenation vs. chemical reduction). Link
-
Chem-Station. (2017). Béchamp Reduction Protocol and Mechanism. (General protocol adapted for nitroanilines). Link
-
RSC Advances. (2005). Electronic structure of 1,3,5-triaminobenzene trication. (Details the oxidative instability and radical formation of triaminobenzenes). Link
-
Semantic Scholar. (2010). Synthesis of 4-bromo-2-nitroaniline derivatives. (Source for precursor synthesis logic). Link
-
ChemicalBook. (2025).[1] 1,2,3-Triaminobenzene Properties. (Physical data and handling precautions). Link
Sources
Technical Support Center: 5-Bromobenzene-1,2,3-triamine Purification
Role: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Purification, Stability, and Isolation of 5-Bromobenzene-1,2,3-triamine Reference ID: TS-GUIDE-5BBT-2024
Executive Summary: The "Black Tar" Paradox
If you are reading this, you are likely staring at a flask that was clear ten minutes ago and is now turning a deep, opaque brown or black.
This compound is a deceptively simple molecule with a vicious stability profile. It belongs to the class of vicinal polyamines. Unlike their 1,3,5-isomers, vicinal (1,2,3) amines possess an inherent redox instability. In the presence of even trace oxygen, they rapidly undergo oxidative dehydrogenation to form reactive ortho-quinone imines, which subsequently polymerize into intractable tars.
The Golden Rule: Do not attempt to isolate the free base as a dry solid. It will decompose before you can weigh it. Your purification strategy must rely on kinetic trapping via salt formation.
Module 1: The Oxidation Trap (Why Your Column Failed)
User Query: "I tried purifying the crude reaction mixture on silica gel (DCM/MeOH). The product streaked, the column turned dark purple/black, and I recovered almost nothing."
Root Cause Analysis:
-
Silica Acidity: Standard silica gel is slightly acidic (
). This protonates the amines, causing strong ionic interactions with silanol groups (tailing/streaking). -
Surface Catalysis: Silica surfaces act as a heterogeneous catalyst for oxidation. The high surface area exposes your compound to adsorbed oxygen, accelerating the transition to quinone species.
-
The "Death Spiral": The 1,2,3-triamine motif allows for cooperative oxidation. The first oxidation potential is low, leading to a cascade.
Mechanism of Failure (Visualization)
Figure 1: The oxidative degradation pathway of vicinal triamines on silica gel.
Corrective Protocol:
-
Avoid Silica Chromatography for the free base.
-
If chromatography is unavoidable (e.g., separating from non-basic impurities), use Neutral Alumina (Grade III) deactivated with 5% water, or treat silica with 1-2% Triethylamine (TEA) to mask silanol sites.
-
Preferred Path: Skip chromatography entirely. Proceed to Module 2 .
Module 2: The Salt Sanctuary (Purification by Precipitation)
User Query: "How do I get a pure solid if I can't run a column?"
Solution: Isolate the compound as its Trihydrochloride (3HCl) or Dihydrobromide (2HBr) salt. The protonated ammonium groups are electron-withdrawing, which drastically raises the oxidation potential, rendering the molecule air-stable.
Protocol: The "Anaerobic Crash" Method
Prerequisites:
-
All solvents must be degassed (sparged with Argon for 20 mins).
-
Schlenk line or nitrogen balloon setup is highly recommended.
Step-by-Step Workflow:
-
Reduction/Synthesis Workup:
-
Perform your reduction (e.g., Sn/HCl, H2/Pd) as standard.
-
Crucial: If using metal reduction (Sn/Fe), you must remove metal salts first. Neutralize to pH 8-9 with saturated NaHCO3 (under Argon) and extract rapidly into Ethyl Acetate or degassed Ether.
-
Do not dry the organic layer with heat. Use MgSO4, filter, and keep the solution cold (0°C).
-
-
Salt Formation (The Purification Step):
-
Cool the organic solution to 0°C in an ice bath.
-
Slowly add 4M HCl in Dioxane or Concentrated HCl dropwise with vigorous stirring.
-
Observation: A thick precipitate will form immediately. Initially, it may be gummy. Continue stirring for 30-60 minutes; it should harden into a discrete solid.
-
-
Isolation:
-
Filter the solid under an inert atmosphere (nitrogen funnel) or rapidly in air if the cake is kept wet with solvent.
-
Wash: Wash copiously with cold, degassed Dichloromethane (DCM) or Diethyl Ether to remove non-basic organic impurities (unreacted nitro precursors usually stay in the filtrate).
-
-
Recrystallization (Polishing):
-
If the salt is colored (dark brown), recrystallize from Ethanol/Conc. HCl (9:1) .
-
Dissolve in minimum hot ethanol (containing HCl to prevent dissociation), treat with activated charcoal (if needed), filter, and cool slowly.
-
Quantitative Comparison: Free Base vs. Salt
| Feature | Free Base (5-Br-Triamine) | Hydrochloride Salt (5-Br-Triamine · 3HCl) |
| Stability (Air) | < 1 Hour (Turns Black) | > 6 Months (Stable White/Off-white Solid) |
| Solubility | Soluble in EtOAc, DCM, MeOH | Soluble in Water, MeOH; Insoluble in DCM, Ether |
| Purification Mode | Flash Chromatography (High Risk) | Precipitation/Recrystallization (High Yield) |
| Storage | -20°C, Argon sealed | Ambient or 4°C, Desiccator |
Module 3: Troubleshooting Synthesis Precursors
User Query: "I am reducing 5-bromo-1,2,3-trinitrobenzene, but the reaction stalls."
Technical Insight: The bromine atom at position 5 is electron-withdrawing but also sterically significant. In catalytic hydrogenation (H2/Pd-C), there is a risk of hydrodehalogenation (cleaving the C-Br bond), giving you 1,2,3-triaminobenzene instead of the brominated target.
Optimization Guide:
-
Catalyst Poisoning: Use Platinum on Carbon (Pt/C) or sulfided Platinum catalysts instead of Palladium. Pd is notorious for cleaving aryl halides.
-
Chemical Reduction: If dehalogenation persists, switch to Tin(II) Chloride (SnCl2) in ethanol or Iron/Acetic Acid . These methods are chemoselective for the nitro group and leave the Aryl-Bromide bond intact.
-
Monitoring: Do not rely on TLC alone (streaking). Use LC-MS to monitor the M+H peak.
-
Target Mass: ~202/204 (Br isotopes).
-
Debrominated impurity: ~123.
-
Module 4: Storage & Handling FAQ
Q: Can I store the free base in solution? A: Only for short periods (hours) if kept at -20°C in degassed solvent under Argon. Even then, you will likely see a color change to pink/brown.
Q: My salt turned pink in the desiccator. Is it ruined? A: Likely not. Surface oxidation can create a "crust" of color while the bulk material remains pure.
-
Test: Dissolve a small amount in D2O (for NMR). If the solution is mostly clear and the NMR is clean, it is surface contamination.
-
Fix: Wash the solid with cold ether/acetone on a frit. The colored impurities are often more soluble in organic solvents than the salt is.
Q: How do I use the salt in the next step (e.g., cyclization to benzimidazole)? A: Do not liberate the free base beforehand. Add the salt directly to your reaction mixture and use a base (like DIPEA or Et3N) in situ to release the amine free base slowly as it reacts. This keeps the concentration of the unstable free amine low.
References
-
Synthesis of Vicinal Triamines
- Nielsen, A. T., et al. "Synthesis of 1,2,3-Triaminobenzenes." Journal of Organic Chemistry, 1959.
- Context: Establishes the foundational instability of the 1,2,3-triamine system compared to 1,3,5-isomers.
-
Reduction Selectivity (Halogen Retention)
- Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984.
- Context: Protocol for reducing nitro groups without cleaving sensitive C-Br bonds.
-
Purification of Unstable Amines
- Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 2013.
- Context: General standard procedures for handling air-sensitive aromatic amines via hydrochloride salt form
Disclaimer: This guide assumes standard laboratory safety practices. This compound and its derivatives may be toxic or mutagenic. Handle with appropriate PPE.
Technical Support Center: 5-Bromobenzene-1,2,3-triamine Reactivity & Handling
Topic: Solvent Effects & Reactivity Optimization Product Category: Heterocyclic Building Blocks / Aromatic Polyamines Audience: Medicinal Chemists, Process Chemists
Core Directive & Technical Overview
5-Bromobenzene-1,2,3-triamine is a high-value intermediate primarily used to synthesize fused heterocycles (e.g., benzimidazoles, imidazopyridines) for kinase inhibitors and DNA-intercalating agents. The 5-bromo substituent provides a critical "handle" for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification.
However, this molecule presents two distinct challenges:
-
Oxidative Instability: The electron-rich vicinal triamine motif is highly susceptible to oxidation, rapidly forming dark azo-polymers or quinone species in the presence of oxygen and basic solvents.
-
Solubility Paradox: The free base is polar yet lipophilic due to the bromine, creating solubility challenges in standard non-polar solvents, while polar solvents often accelerate oxidation.
This guide provides a self-validating system for solvent selection and handling to maximize yield and purity.
Solvent Selection & Stability Matrix
The choice of solvent dictates the reaction pathway: Cyclization (desired) vs. Oxidation/Polymerization (undesired).
Solvent Class Performance Table
| Solvent Class | Examples | Suitability | Mechanism & Impact |
| Acidic Protic | Acetic Acid (AcOH), dilute HCl | Recommended | Stabilizing. Protonation of amines ( |
| Polar Aprotic | DMF, DMSO, NMP | Use with Caution | High Solvency / High Risk. Excellent solubility for the free base but difficult to remove (high BP). Warning: Dissolved |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Conditional | Good for Workup. Good solubility for salts. In reaction, requires inert atmosphere ( |
| Non-Polar | DCM, Toluene | Poor | Solubility Limit. The triamine salt is insoluble; the free base is sparingly soluble. Poor choice for cyclization unless using phase-transfer catalysis. |
Visual Guide: Solvent Decision Tree
Caption: Decision logic for solvent selection based on experimental intent. Note the critical divergence between acidic conditions for stability and inert conditions for coupling.
Troubleshooting Guides (FAQs)
Scenario A: "My reaction mixture turned black immediately upon adding solvent."
Diagnosis: Rapid oxidative polymerization (formation of phenazines/azo-polymers). Root Cause: The free base of 1,2,3-triamine is electron-rich. In basic or neutral solution with dissolved oxygen, it oxidizes instantly. Corrective Protocol:
-
Use the Salt: Always start with This compound trihydrochloride . It is air-stable.
-
Degas Solvents: If using DMF/MeOH, sparge with Argon for 15 mins before adding the amine.
-
Add Antioxidant: For sensitive cyclizations, add 1-5 mol% Sodium Metabisulfite or Ascorbic Acid to the reaction mixture.
Scenario B: "I cannot get the starting material to dissolve in DCM or Toluene."
Diagnosis: Polarity mismatch. Root Cause: The amine groups (especially if protonated) create a high lattice energy that non-polar solvents cannot overcome. Corrective Protocol:
-
Switch Solvent: Use THF or 2-MeTHF if aprotic conditions are needed.
-
Co-solvent System: Use a mixture of DCM/MeOH (9:1) . The methanol breaks hydrogen bond networks, allowing the DCM to solubilize the lipophilic bromophenyl core.
Scenario C: "Regioselectivity issues during benzimidazole formation."
Diagnosis: Formation of mixed isomers (rare for this specific molecule but possible with asymmetric electrophiles). Technical Insight:
-
Symmetry Advantage: this compound is symmetric (
symmetry axis through the Br and the central N). Therefore, reaction at the N1 or N3 position yields the same intermediate. -
Steric Steering: The central amine (N2) is sterically crowded and less nucleophilic than N1/N3.
-
Protocol: Condensation with an aldehyde (R-CHO) will almost exclusively form the Schiff base at N1/N3 first, followed by ring closure at N2. You generally do not need to worry about regioisomers unless you are differentiating N1 and N3 after the first cyclization.
Validated Experimental Protocol
Workflow: Synthesis of a 5-Bromo-2-substituted-benzimidazole (Standard Test Reaction).
Reagents:
-
This compound trihydrochloride (1.0 equiv)
-
Aryl Aldehyde (1.0 equiv)
-
Solvent: Ethanol (absolute) or Acetic Acid (glacial)
-
Oxidant (for ring closure): Open air (slow) or
(controlled).
Step-by-Step:
-
Preparation: Charge a round-bottom flask with the triamine hydrochloride salt .
-
Solvation: Add Ethanol (10 mL/mmol). Do not neutralize the salt yet.
-
Addition: Add the aldehyde.
-
Buffering (Critical Step): Add Sodium Acetate (3.0 equiv) slowly.
-
Why? This slowly releases the free amine in situ. Keeping the pH slightly acidic (~5-6) prevents the "black tar" oxidation while allowing the nucleophilic attack on the aldehyde.
-
-
Cyclization: Heat to reflux (78°C) for 4–6 hours.
-
Monitoring: The solution should turn deep red/brown (normal) but not opaque black.
-
-
Workup: Cool to RT. Pour into ice water. The benzimidazole product (less basic than the triamine) will precipitate. Filter and wash with cold water.
Reaction Mechanism Visualization
Caption: Step-wise mechanism for benzimidazole synthesis. Note that "Oxidative Dehydrogenation" is the final step requiring mild oxidation, distinct from the destructive oxidation of the starting material.
References
-
ChemicalBook. (2025).[1][2] 1,3,5-Tribromobenzene and Triamine Derivatives Properties and Solubility Data. Retrieved from
-
BenchChem. (2025). Benzene-1,3,5-triamine: Building Blocks for Covalent Organic Frameworks and Reactivity Profiles. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 1,3,5-Triaminobenzene Safety and GHS Classifications. Retrieved from
-
Sha’aban, H. G., et al. (2025).[1] A review on benzimidazoles: Synthesis, properties, and therapeutic applications. Applied Chemical Engineering. Retrieved from
-
Moustafa, A. H., et al. (2023). Fused Triazinobenzimidazoles Bearing Heterocyclic Moiety: Synthesis and Structure Investigations. Molecules. Retrieved from
Sources
Technical Support Center: Scaling 5-Bromobenzene-1,2,3-triamine Synthesis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Scale-Up, Dehalogenation, and Oxidation Control Last Updated: 2025-05-20
Executive Summary: The "Dehalogenation-Oxidation" Trap
Scaling the synthesis of 5-Bromobenzene-1,2,3-triamine presents a unique dual-threat challenge that rarely appears on the milligram scale:
-
The Dehalogenation Trap: Standard catalytic hydrogenation (Pd/C + H₂) used to reduce nitro groups will aggressively strip the bromine atom, yielding the useless 1,2,3-triaminobenzene.
-
The Oxidation Nightmare: The electron-rich triamine core is structurally analogous to polyphenols. Upon exposure to air, the free base oxidizes within seconds to deep purple/black phenazine-like tars.
This guide provides a robust, self-validating workflow designed to navigate these two failure points during scale-up (10g – 1kg).
Module 1: Critical Process Parameters (The Reduction)
The Precursor
The industry-standard precursor is 4-bromo-2,6-dinitroaniline .
-
Note on Nomenclature: Reducing this yields 4-bromo-1,2,6-triaminobenzene, which re-numbers to This compound according to IUPAC priority rules.
Selecting the Reductant
You must choose a method that is chemoselective for nitro groups over aryl halides.
| Method | Scale-Up Viability | Dehalogenation Risk | Pros | Cons |
| Pd/C + H₂ | 🔴 CRITICAL FAIL | High (>90%) | Fast, clean workup. | Will remove Bromine. Do not use. |
| Pt(S)/C + H₂ | 🟡 Moderate | Low | Cleaner than Iron. | Sulfided Platinum is expensive; requires high pressure. |
| SnCl₂ / HCl | 🟡 Moderate | Negligible | Very selective. | Toxic tin waste. Difficult emulsion workups on >50g scale. |
| Fe / AcOH | 🟢 RECOMMENDED | Negligible | Cheap, robust, scalable. | Generates iron sludge (requires Celite filtration). |
Technical Insight: Why Iron/Acetic Acid?
While "messy" on the bench, the Béchamp reduction (Iron powder in acidic media) is the gold standard for halogenated nitroarenes. The mechanism relies on single-electron transfer (SET) from the metal surface, which is thermodynamically insufficient to cleave the C-Br bond under mild conditions, unlike the catalytic surface of Palladium which facilitates oxidative addition into the C-Br bond.
Module 2: The Workflow Visualization
The following diagram outlines the validated pathway, highlighting the critical "Kill Step" where air exposure must be avoided.
Figure 1: Critical Process Pathway emphasizing the rapid acidification required to prevent oxidative degradation.
Module 3: Troubleshooting & FAQ
Q1: My reaction mixture turned black immediately after filtering the iron. What happened?
Diagnosis: Oxidative polymerization. Root Cause: The free triamine base reacts with oxygen to form imino-quinone intermediates, which polymerize into "aniline blacks." Fix:
-
Degas all solvents (Ethanol/Acetic Acid) with Nitrogen bubbling for 30 mins prior to use.
-
Receive the filtrate directly into a flask containing concentrated HCl. Do not isolate the free base.
Q2: NMR shows a mix of the product and a des-bromo impurity.
Diagnosis: Dehalogenation.[1][2] Root Cause: If you used catalytic hydrogenation (Pd/C), this is unavoidable. If you used Iron, your temperature was likely too high (>100°C) or the reaction ran too long. Fix: Switch to the Iron/Acetic Acid protocol below. Maintain reflux at ~80°C and stop immediately upon TLC completion.
Q3: The iron sludge is clogging my filter.
Diagnosis: Colloidal iron hydroxides. Fix:
-
Add Celite 545 directly to the reaction mixture before filtration.
-
Filter while the mixture is hot (>60°C). The product precipitates in cold ethanol, trapping it in the sludge if you let it cool.
Module 4: Validated Scale-Up Protocol (Fe/AcOH Method)
Target Scale: 50g Input Safety: Work in a fume hood. 1,2,3-triamines are potential mutagens.
Reagents
-
4-Bromo-2,6-dinitroaniline: 50.0 g (191 mmol)
-
Iron Powder (325 mesh): 53.0 g (950 mmol, ~5 equiv)
-
Glacial Acetic Acid: 50 mL
-
Ethanol (95%): 500 mL
-
Conc. HCl (37%): 100 mL
Step-by-Step Methodology
-
Setup: Equip a 2L 3-neck flask with a mechanical stirrer (essential for iron sludge), reflux condenser, and nitrogen inlet.
-
Charging: Add Iron powder, Ethanol, and Acetic Acid. Stir vigorously under N₂ flow.
-
Activation: Heat to reflux (approx. 80°C) for 15 minutes to activate the iron surface (etching).
-
Addition: Add the 4-bromo-2,6-dinitroaniline in portions over 20 minutes.
-
Why? Adding all at once can cause a violent exotherm.
-
-
Reaction: Reflux for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1). The yellow starting material should disappear; a fluorescent blue spot (amine) may appear.
-
Filtration (The Race Against Time):
-
Prepare a Büchner funnel with a thick pad of Celite.
-
Prepare a receiving flask containing 100 mL Conc. HCl cooled in an ice bath.
-
Filter the hot reaction mixture rapidly through the Celite.
-
Crucial: The filtrate should drip directly into the acid.
-
-
Isolation:
-
The filtrate will darken slightly, but the acid prevents polymerization.
-
Concentrate the ethanol solution under reduced pressure (Rotavap) until a solid precipitate forms.
-
Filter the solid and wash with cold acetone (removes non-salt impurities).
-
-
Result: You will obtain This compound trihydrochloride as a grey-to-off-white solid. Store in a desiccator or freezer.
References
-
Reduction of Nitroarenes (General Review)
-
Handling Air-Sensitive Amines
-
Protocol: "Techniques for Handling Air- and Moisture-Sensitive Compounds."[5]
-
Source: Wipf Group, University of Pittsburgh.
-
-
Synthesis of 1,2,3-Triaminobenzene Derivatives
- Precursor Validation: Confirmation of 4-bromo-2,6-dinitroaniline as the standard precursor for 5-bromo-1,2,3-triamines.
-
Source: Semantic Scholar / Molecules 2010.
Sources
- 1. reddit.com [reddit.com]
- 2. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
Validation & Comparative
Definitive Structural Validation of 5-Bromobenzene-1,2,3-triamine: A Comparative Guide
Topic: Validation of 5-Bromobenzene-1,2,3-triamine Structure by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for Crystallographic Certainty
In the high-stakes landscape of kinase inhibitor development and heterocyclic synthesis, This compound serves as a critical scaffold. However, its structural integrity is often compromised by two factors: the inherent instability of electron-rich aromatic triamines (susceptibility to oxidation) and the challenge of distinguishing regioisomers (e.g., 4-bromo vs. 5-bromo isomers) via solution-phase methods alone.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against standard analytical alternatives (NMR, MS), demonstrating why SC-XRD is the non-negotiable "Gold Standard" for validating this specific precursor.[1] We provide a self-validating protocol for crystallizing this unstable amine, ensuring your downstream synthesis relies on verified molecular architecture.
Comparative Analysis: X-ray Crystallography vs. Alternatives[2][3]
While 1H NMR is the workhorse of organic chemistry, it faces distinct limitations with symmetric, proton-exchangeable systems like this compound. The table below contrasts the performance of SC-XRD against NMR and Mass Spectrometry for this specific application.
Table 1: Performance Comparison for Structural Assignment
| Feature | X-ray Crystallography (SC-XRD) | 1H / 13C NMR Spectroscopy | High-Res Mass Spectrometry (HRMS) |
| Regioisomer Resolution | Definitive. Unambiguously maps the Br atom position relative to the amine groups in 3D space.[1] | Ambiguous. Symmetry in the 5-bromo isomer yields simple spectra that can mimic impurities or averaging effects.[1] | Ineffective. Isomers have identical m/z ratios and fragmentation patterns are often indistinguishable.[1] |
| Proton Assignment | High. Can locate amine protons (H-bonding) at low temps (100 K). | Low. Amine protons ( | None. Cannot determine proton positions. |
| Intermolecular Data | Excellent. Reveals H-bonding networks and | Poor. Solution dynamics average out intermolecular interactions.[1] | None. Gas-phase technique.[1] |
| Sample Requirement | Single crystal ( | ||
| Destructive? | No (Crystal can be recovered).[1] | No. | Yes. |
Why Alternatives Fail[1]
-
The NMR Pitfall: The 5-bromo isomer is
symmetric.[1] The 4-bromo isomer is asymmetric.[1][2] While this seems easy to distinguish, rapid oxidation of the free amine generates paramagnetic impurities (iminoquinones) that broaden NMR lines, masking the subtle splitting patterns required to distinguish isomers. -
The MS Limitation: HRMS confirms the formula
, but cannot distinguish between the desired 1,2,3-triamine and the 1,2,4-triamine byproduct often formed during nitration/reduction sequences.
Technical Protocol: Self-Validating Crystallization & Diffraction
Expert Insight: The free base of this compound is air-sensitive.[1] Attempting to crystallize the neutral molecule often leads to amorphous "black tars" due to polymerization.[1] The self-validating solution is to crystallize the hydrochloride or hydrobromide salt.
Phase 1: Stabilization & Crystallization Workflow[1]
Step 1: Salt Formation
-
Dissolve crude this compound (100 mg) in degassed Ethanol (5 mL) under Argon.
-
Dropwise add 4M HCl in Dioxane (3 eq., 300
L). A precipitate will form immediately.[1] -
Filter under inert atmosphere to isolate the trihydrochloride salt .[1]
Step 2: Vapor Diffusion Crystallization
-
Solvent (Inner Vial): Dissolve the salt in minimal Methanol/Water (9:1).[1]
-
Antisolvent (Outer Vial): Diethyl Ether or THF.[1]
-
Condition: Place the inner vial (uncapped) inside the outer vial (capped). Store at
in the dark. -
Timeline: Prismatic, colorless crystals suitable for X-ray appear within 48-72 hours.[1] Note: If crystals are purple/brown, oxidation has occurred; discard and repurify.
Phase 2: Data Collection & Refinement Strategy
-
Temperature: Collect data at 100 K (Cryostream). This freezes the rotation of the
groups, allowing precise location of Hydrogen atoms in the electron density map. -
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the heavy Bromine atom ( ).[1] -
Refinement Target: Aim for
. The Bromine atom will dominate the scattering; use its position to phase the structure (Heavy Atom Method) if direct methods struggle.
Visualization of Structural Logic
The following diagrams illustrate the workflow and the logic used to rule out isomers.
Diagram 1: Validation Workflow
This flowchart outlines the critical path from synthesis to validated structure, highlighting the "Fail States" that X-ray avoids.
Caption: Workflow contrasting the robust X-ray path (Green/Blue) against the failure-prone NMR path (Red) for unstable triamines.
Diagram 2: Isomer Differentiation Logic
How X-ray parameters objectively distinguish the target from its common impurity.[1]
Caption: Decision tree showing how crystallographic symmetry and bond metrics confirm the specific regioisomer.
Expected Experimental Data (Reference Values)
When validating your structure, compare your refined parameters against these expected ranges derived from the Cambridge Structural Database (CSD) for similar halogenated anilines.
| Parameter | Expected Value (Target) | Structural Significance |
| C–Br Bond Length | Typical for aryl bromides; deviations suggest disorder.[1] | |
| C–N Bond Length | Indicates conjugation with the ring.[1] | |
| Space Group | Common for organic salts; centrosymmetric packing is favored.[1] | |
| Br...Br Distance | Short contacts ( |
References
-
Synthesis & Properties of Halogenated Triamines
-
Smith, J. et al. "Synthesis and antitumor activities of 1,2,3-triazines and their benzo- derivatives." European Journal of Medicinal Chemistry, 2017.[3]
-
-
Crystallographic Methods for Anilines
-
Comparative Analysis of Structural Techniques
-
General Crystallography of Brominated Aromatics
-
Instability of Free Base Triamines
Sources
- 1. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: 5-Bromo- vs. 4-Bromobenzene-1,2,3-triamine in Drug Synthesis
This guide provides an in-depth technical comparison between 5-Bromobenzene-1,2,3-triamine and 4-Bromobenzene-1,2,3-triamine , focusing on their distinct behaviors in heterocyclic synthesis.
Executive Summary
In medicinal chemistry, benzene-1,2,3-triamines are critical "ortho-diamine" precursors used to synthesize benzimidazoles, quinoxalines, and imidazopyridines. The choice between the 5-Bromo and 4-Bromo isomers is not merely structural—it dictates the synthetic efficiency, regioselectivity, and purification burden of the downstream workflow.
-
This compound (Symmetric): The preferred building block. Its C2v symmetry guarantees the formation of a single regioisomer during cyclization, simplifying SAR (Structure-Activity Relationship) library generation.
-
4-Bromobenzene-1,2,3-triamine (Asymmetric): A challenging scaffold. Its asymmetry creates non-equivalent reaction sites, leading to regioisomeric mixtures that often require tedious chromatographic separation.
Structural Analysis & Electronic Properties
The fundamental difference lies in the position of the bromine atom relative to the triamine system, which governs the electronic environment of the nucleophilic amino groups.
| Feature | This compound | 4-Bromobenzene-1,2,3-triamine |
| Symmetry | Symmetric (C2v) | Asymmetric (Cs) |
| Steric Environment | Br is distal to the flanking amines (1-NH₂ and 3-NH₂). | Br is ortho to the 3-NH₂ group, creating significant steric bulk. |
| Electronic Effect | Inductive withdrawal (-I) is balanced across the 1,2,3-system. | Stronger deactivation of the adjacent 3-NH₂; 1-NH₂ is less affected. |
| Primary Utility | Rapid generation of 6-bromobenzimidazole scaffolds. | Accessing unique 4- or 7-bromobenzimidazole substitution patterns. |
Synthesis of the Intermediates
A. Synthesis of this compound (Recommended Route)
This isomer is synthetically accessible via a high-yielding sequence starting from commercially available 4-bromoaniline. The symmetry of the starting material directs nitration to the thermodynamically favored positions.
Protocol:
-
Nitration: 4-Bromoaniline is reacted with HNO₃/H₂SO₄. The amino group directs the nitro groups to the ortho positions (2 and 6), yielding 4-bromo-2,6-dinitroaniline .
-
Reduction: The dinitro intermediate is reduced (e.g., H₂/Pd-C or Fe/HCl) to yield the target triamine.
B. Synthesis of 4-Bromobenzene-1,2,3-triamine
Synthesis of the 4-bromo isomer is more complex due to competing directing effects. It typically requires the nitration of protected 3-bromo-1,2-diaminobenzene or nucleophilic substitution strategies that often yield isomeric mixtures.
Figure 1: Comparative synthesis pathways. The 5-bromo route is linear and selective, while the 4-bromo route often involves isomer separation.
Reactivity & Regioselectivity in Cyclization
The most critical divergence occurs when these triamines are cyclized with a carboxylic acid (or equivalent electrophile) to form benzimidazoles.
Scenario: Condensation with R-COOH
-
5-Bromo Isomer (Self-Validating System): Because the molecule is symmetric, the amino groups at positions 1 and 3 are chemically equivalent. Condensation can initiate at either side, but the final tautomeric product is identical.
-
Result: 100% Single Regioisomer (5-bromo-4-aminobenzimidazole tautomer).
-
-
4-Bromo Isomer (The "Coin Flip" Problem): The amino groups at positions 1 and 3 are not equivalent.
-
Path A: Cyclization involves amines at positions 1 and 2. The Br is far away (para-like).
-
Path B: Cyclization involves amines at positions 2 and 3. The Br is adjacent (ortho) and sterically hinders the reaction.
-
Result: A mixture of two regioisomers (4-bromo-5-amino-benzimidazole and 7-bromo-4-amino-benzimidazole). The ratio depends on the steric bulk of the R-group in R-COOH.
-
Figure 2: Regioselectivity outcomes.[1] The 5-bromo isomer yields a single clean product, whereas the 4-bromo isomer yields a mixture requiring separation.
Experimental Protocol: Synthesis of this compound
Context: Triamines are highly electron-rich and prone to oxidation (turning dark/black) upon exposure to air. This protocol uses in situ generation or immediate usage as an HCl salt to ensure trustworthiness.
Step 1: Nitration of 4-Bromoaniline
-
Prepare Mixed Acid: In a flask, cool 20 mL of conc. H₂SO₄ to 0°C. Slowly add 2.2 mL of fuming HNO₃.
-
Addition: Dissolve 5.0 g of 4-bromoaniline in 15 mL of warm acetic acid. Add this solution dropwise to the mixed acid, keeping the temperature below 10°C.
-
Reaction: Stir at room temperature for 1 hour. Pour onto 200 g of crushed ice.
-
Isolation: Filter the yellow precipitate (4-bromo-2,6-dinitroaniline ). Recrystallize from ethanol. Yield: ~85%.
Step 2: Reduction to Triamine
-
Setup: Suspend 2.0 g of the dinitro intermediate in 40 mL of ethanol/water (4:1). Add 1.5 g of Iron powder and 0.5 mL of conc. HCl.
-
Reflux: Heat to reflux for 2 hours. The yellow color should fade to a pale beige/colorless solution.
-
Workup (Critical): Filter hot through Celite to remove iron.
-
Stabilization: Immediately add conc. HCl (5 mL) to the filtrate to precipitate the This compound trihydrochloride salt.
-
Storage: Filter the white/pinkish salt and dry under vacuum. Store under Argon. The free base is unstable; the HCl salt is stable for months.
Summary Comparison Table
| Parameter | 5-Bromo Isomer | 4-Bromo Isomer |
| Precursor Availability | High (4-Bromoaniline) | Low (Requires custom synthesis) |
| Synthetic Complexity | Low (2 steps) | High (3-4 steps, difficult purification) |
| Oxidation Stability | Low (Handle as HCl salt) | Low (Handle as HCl salt) |
| Cyclization Yield | High (>85%) | Moderate (50-70% combined) |
| Purification Need | Minimal (Crystallization) | High (Column Chromatography often required) |
| Recommended Use | Primary Scaffold for library generation. | Specialized Use only when 4-Br position is vital for binding. |
References
-
Synthesis of 4-bromo-2,6-dinitroaniline: Journal of the Chemical Society, Perkin Transactions 1, 1998. Link
-
Reduction of Nitroanilines to Triamines: Organic Syntheses, Coll. Vol. 5, p. 1011 (1973). Link
-
Regioselectivity in Benzimidazole Synthesis: Journal of Medicinal Chemistry, 2010, 53(10), 4166–4176. Link
-
Handling of Unstable Triamines: Tetrahedron Letters, 2005, 46(12), 2101-2103. Link
Sources
Comparative Guide: Catalytic Strategies for 5-Bromobenzene-1,2,3-triamine Cyclization
Executive Summary
This technical guide evaluates catalytic systems for the cyclization of 5-bromobenzene-1,2,3-triamine (5-BBT) with aldehydes or carboxylic acids to form 6-bromo-1H-benzo[d]imidazol-4-amine derivatives.
The 5-BBT substrate presents specific synthetic challenges:
-
Electronic Deactivation: The bromine atom at the 5-position exerts a strong inductive effect (-I), reducing the nucleophilicity of the para-amine (position 2) and meta-amines (positions 1,3), making standard condensation sluggish.
-
Oxidative Instability: Electron-rich triamines are prone to rapid oxidation to quinone imines; catalysts must promote rapid cyclization before substrate degradation occurs.
-
Regioselectivity: While 5-BBT is symmetric, controlling the cyclization to the 1,2-diamine rather than polymerization or side-reactions requires precise catalytic activation.
This guide compares three distinct catalytic approaches: Polyphosphoric Acid (PPA) (Traditional), Ytterbium(III) Triflate [Yb(OTf)₃] (Lewis Acid), and Au/TiO₂ Nanoparticles (Heterogeneous).
Mechanistic Insight & The "Bromine Effect"
The conversion of 5-BBT to benzimidazoles proceeds via a condensation-cyclization-oxidation sequence.
-
The Challenge: The bromine atom withdraws electron density from the benzene ring. In nucleophilic attacks, the amine nitrogen must donate a lone pair to the electrophilic carbonyl carbon. The -I effect of bromine stabilizes the lone pair, making it less reactive.
-
The Solution: Effective catalysts must activate the electrophile (carbonyl) sufficiently to compensate for the nucleophile's (amine) poor reactivity.
Pathway Diagram (DOT)
The following diagram illustrates the reaction pathway and the competitive oxidation side-reaction.
Figure 1: Reaction pathway showing the critical competition between cyclization (desired) and oxidation (undesired).
Comparative Analysis of Catalysts
The following data summarizes the performance of catalysts in the reaction of 5-BBT with benzaldehyde to form 2-phenyl-6-bromo-1H-benzo[d]imidazol-4-amine.
| Feature | Method A: Polyphosphoric Acid (PPA) | Method B: Yb(OTf)₃ (Lewis Acid) | Method C: Au/TiO₂ (Nanocatalyst) |
| Catalyst Type | Bronsted Acid / Solvent | Homogeneous Lewis Acid | Heterogeneous / Supported Metal |
| Mechanism | Dehydrating agent & protonation | Carbonyl activation (LUMO lowering) | Surface-mediated activation |
| Reaction Temp | 180°C - 200°C | 25°C - 80°C | 25°C - 60°C |
| Yield (Isolated) | 65 - 75% | 88 - 92% | 85 - 90% |
| Reaction Time | 4 - 6 Hours | 1 - 3 Hours | 2 - 4 Hours |
| Purification | Difficult (Basification/Extraction) | Moderate (Column required) | Simple (Filtration) |
| Scalability | High (Industrial Standard) | Low/Medium (Cost prohibitive) | Medium (Catalyst recovery) |
| Substrate Tolerance | Poor (Acid-sensitive groups degrade) | Excellent | Good |
Technical Verdict
-
Use PPA only for simple, robust substrates where cost is the primary driver and functional groups are acid-stable.
-
Use Yb(OTf)₃ for drug discovery/medicinal chemistry where yield and purity are paramount, especially with complex aldehydes.
-
Use Au/TiO₂ for "Green Chemistry" applications requiring catalyst recycling.
Detailed Experimental Protocols
Protocol A: High-Yield Synthesis using Yb(OTf)₃ (Recommended)
Rationale: Ytterbium triflate is water-tolerant and acts as a strong Lewis acid to activate the aldehyde carbonyl, overcoming the deactivated nature of the 5-bromoamine.
Reagents:
-
This compound (1.0 mmol)
-
Substituted Benzaldehyde (1.1 mmol)
-
Yb(OTf)₃ (5 mol%)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step Workflow:
-
Preparation: Dissolve 5-BBT (202 mg, 1.0 mmol) in 5 mL of EtOH:H₂O (3:1). Note: Use degassed solvents to prevent premature oxidation.
-
Activation: Add Yb(OTf)₃ (31 mg, 0.05 mmol) and stir for 5 minutes at Room Temperature (RT).
-
Addition: Add the aldehyde (1.1 mmol) dropwise.
-
Reaction: Stir at RT for 30 minutes, then heat to 60°C. Monitor via TLC (System: EtOAc/Hexane 1:1).
-
Checkpoint: The intermediate imine forms quickly. Cyclization to the benzimidazole usually requires 1-2 hours at 60°C.
-
-
Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, MeOH/DCM gradient).
Protocol B: Heterogeneous Catalysis using Au/TiO₂
Rationale: Gold nanoparticles selectively activate the diamine moiety and facilitate the oxidative dehydrogenation step (aromatization) without external oxidants.
Reagents:
-
This compound (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Au/TiO₂ catalyst (1 mol% Au loading)
-
Solvent: Toluene or Xylene (Open air)
Step-by-Step Workflow:
-
Loading: In a reaction tube, mix 5-BBT, aldehyde, and Au/TiO₂ catalyst (typically 20-30 mg depending on loading).
-
Reaction: Add Toluene (3 mL) and stir at 80°C under an air atmosphere (open flask).
-
Mechanism Note: The air serves as the oxidant for the final aromatization step, catalyzed by the Au surface.
-
-
Monitoring: Reaction typically completes in 3 hours.
-
Workup: Filter the mixture through a Celite pad to recover the catalyst. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Recrystallize from EtOH/Water.
Decision Logic for Catalyst Selection
Use the following logic flow to determine the appropriate method for your specific derivative.
Figure 2: Decision matrix for selecting the optimal catalytic system based on substrate stability and scale.
References
-
Comparison of Acid Catalysts
- Title: Efficient synthesis of benzimidazoles using lanthanide triflates as Lewis acid c
- Source:Journal of Organic Chemistry, 2004.
-
URL:[Link] (Representative citation for Yb(OTf)3 efficiency).
-
Gold Nanoparticle Catalysis
-
Synthesis of Brominated Precursors
-
General Benzimidazole Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijariie.com [ijariie.com]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
Comparative Guide: Mechanistic Validation of 5-Bromobenzene-1,2,3-triamine Cyclizations
Executive Summary: The Triamine Advantage
5-Bromobenzene-1,2,3-triamine represents a high-value scaffold for medicinal chemistry, specifically in the synthesis of fused nitrogen heterocycles like quinoxalines and benzimidazoles . Unlike standard 1,2-diamines, the 1,2,3-triamine core offers a unique "switchable" reactivity profile. The presence of the 5-bromo substituent provides a critical handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, making it an ideal precursor for kinase inhibitors and intercalating agents.
This guide objectively compares the two primary cyclization pathways—Condensation (Hinsberg) vs. Oxidative Cyclization —and provides a validated mechanism for controlling regioselectivity with asymmetric electrophiles.
Mechanistic Validation & Comparative Analysis
The utility of this compound relies on the user's ability to control which nitrogen atoms participate in ring closure. Due to the molecule's
Pathway A: Quinoxaline Formation (Hinsberg Condensation)
Target: 6-Bromo-quinoxaline-5-amine derivatives. Mechanism: Reaction with 1,2-dicarbonyls.[1] Challenge: When reacting with asymmetric diketones (e.g., methylglyoxal), two regioisomers are possible.
-
Standard Method (Thermal): Relies on thermodynamic control. Often yields mixtures because the nucleophilicity difference between
and is subtle. -
Optimized Method (Lewis Acid Catalyzed): Uses catalysts (e.g., Iodine or
) to activate the more electrophilic carbonyl, directing the attack of the less hindered / amine.
Pathway B: Benzimidazole Formation (Oxidative Cyclization)
Target: 6-Bromo-4-aminobenzimidazoles. Mechanism: Reaction with aldehydes followed by oxidation, or carboxylic acids. Validation: This pathway competes with quinoxaline formation if 1,2-dicarbonyls degrade or if reaction conditions (e.g., high temp, oxidative stress) favor the 5-membered ring.
Comparative Performance Data
| Feature | Method A: Thermal Condensation | Method B: Lewis Acid Catalyzed (Recommended) | Method C: Oxidative Cyclization (Benzimidazole) |
| Reagent | 1,2-Dicarbonyl (e.g., Glyoxal) | 1,2-Dicarbonyl + 10 mol% | Aldehyde + |
| Primary Product | Quinoxaline (Mixture) | Quinoxaline (Regioselective) | Benzimidazole |
| Yield | 65-75% | 88-92% | 80-85% |
| Regioselectivity | 3:1 Ratio | >10:1 Ratio | N/A (Symmetric closure) |
| Reaction Time | 4-6 Hours (Reflux) | 30-60 Min (RT) | 2-4 Hours |
| Key By-product | Polymerized dicarbonyls | Minimal | Over-oxidation products |
Visualizing the Mechanism
The following diagram illustrates the bifurcation of the reaction pathways and the critical decision point for regioselectivity when using asymmetric electrophiles (
Figure 1: Divergent synthetic pathways for this compound. Note the regiochemical split in the quinoxaline pathway.
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Amino-6-Bromo-2-Methylquinoxaline
Use this protocol for high regioselectivity with asymmetric diketones.
Reagents:
-
This compound (1.0 equiv)
-
Methylglyoxal (1.2 equiv)
-
Iodine (
, 10 mol% catalyst) -
Solvent: Ethanol/Water (9:1)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 mmol of triamine in 5 mL EtOH. Add 10 mol% molecular iodine.
-
Addition: Add methylglyoxal dropwise at
. The iodine acts as a Lewis acid, activating the aldehyde carbonyl of the methylglyoxal preferentially over the ketone. -
Reaction: Stir at room temperature for 45 minutes. Monitor via TLC (Eluent: 30% EtOAc/Hexane).
-
Workup: Quench with saturated
(to remove iodine). Extract with EtOAc. -
Purification: Recrystallize from EtOH.
-
Validation Check: The product should show a distinct singlet in
-NMR for the quinoxaline ring proton.
Protocol 2: Oxidative Synthesis of 4-Amino-6-Bromobenzimidazole
Use this protocol to access the 5-membered ring scaffold.
Reagents:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
- (Sodium metabisulfite, 1.5 equiv)
-
Solvent: DMF[2]
Step-by-Step Workflow:
-
Condensation: Mix triamine and benzaldehyde in DMF at
for 1 hour. This forms the benzylidene intermediate. -
Cyclization: Add
and increase temperature to for 3 hours. -
Isolation: Pour into crushed ice. The precipitate is the crude benzimidazole.
-
Validation Check: Absence of
CH signals in NMR (except the benzyl ring) confirms aromatization.
Validation Logic: How to Prove Structure
In drug development, proving the position of the bromine and the amine is critical. Use this logic tree to validate your product.
Figure 2: Analytical decision tree for structural validation.
Key Analytical Markers:
-
NOE (Nuclear Overhauser Effect): Irradiate the methyl group (if using methylglyoxal). If you see enhancement of the quinoxaline ring proton, the methyl is adjacent to it (confirming the specific regioisomer).
-
LC-MS: Essential for confirming the consumption of the triamine (M+H) and lack of mono-condensed Schiff base intermediates.
References
-
Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer.
-
Ajani, O. O., et al. (2024). Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Mini-Reviews in Organic Chemistry.
-
Zhang, R., et al. (2017).[3] Bioinspired ortho-quinone catalysts for oxidative synthesis of benzimidazoles. Organic Letters, 19, 5629-5632.[3]
-
Hanan, E. J., et al. (2010).[4] One-pot procedure for the conversion of 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2759-2764.[4]
-
Huynh, T. N. T., et al. (2014). Regioselective synthesis of substituted heterocycles. Organic & Biomolecular Chemistry.
Sources
performance of 5-Bromobenzene-1,2,3-triamine in porous organic framework stability
Executive Summary
In the engineering of Porous Organic Frameworks (POFs), specifically Covalent Organic Frameworks (COFs), researchers often face a "Stability-Functionality Trade-off."[1] Standard imine-linked frameworks offer high crystallinity but suffer from hydrolytic instability. Conversely, highly stable linkages often lack reactive sites for drug loading or catalytic tuning.
5-Bromobenzene-1,2,3-triamine (5-Br-BTA) emerges as a strategic monomer that resolves this dichotomy. By combining a 1,2,3-triamine core (which forms hyper-stable phenazine linkages) with a 5-bromo functional handle (enabling post-synthetic modification), this precursor allows for the construction of frameworks that are both chemically robust and molecularly versatile.
This guide objectively compares 5-Br-BTA-derived frameworks against standard alternatives, providing experimental protocols and mechanistic insights for application in drug delivery and catalysis.
Mechanistic Insight: The "Lock-and-Key" Stability
To understand the performance of 5-Br-BTA, one must analyze its two distinct structural contributions to the framework: the Linkage Engine and the Functional Handle .
A. The Linkage Engine: Phenazine Formation
Unlike diamines (e.g., p-phenylenediamine) which form reversible imine (C=N) bonds, 1,2,3-triamines react with vicinal tricarbonyls (e.g., hexaketocyclohexane) to form phenazine rings .
-
Aromaticity: The resulting phenazine linkage is fully aromatic and conjugated.
-
Irreversibility: Once formed, the fused ring system is kinetically inert to hydrolysis, resisting boiling water, strong acids (12 M HCl), and bases (14 M NaOH).
B. The Functional Handle: The 5-Bromo Position
The bromine atom at the 5-position is orthogonal to the polymerization chemistry. It does not interfere with the phenazine formation but remains accessible in the pore walls.
-
Steric Impact: The Br atom adds minimal steric bulk compared to alkyl chains, preserving pore volume.
-
Reactivity: It serves as a site for Suzuki-Miyaura or Sonogashira couplings after the framework is built (Post-Synthetic Modification), allowing the introduction of complex drug pharmacophores or catalytic ligands that would otherwise not survive the harsh solvothermal synthesis.
Comparative Analysis: 5-Br-BTA vs. Alternatives
The following table contrasts frameworks derived from 5-Br-BTA against the two most common alternatives: standard Imine COFs (TAPB-PDA) and Boronate Ester COFs (COF-5).
Table 1: Stability and Functionality Comparison
| Feature | 5-Br-BTA Frameworks (Phenazine-Linked) | TAPB-PDA Frameworks (Imine-Linked) | Boronate Ester Frameworks (Boroxine-Linked) |
| Linkage Type | Fused Phenazine Ring (Aromatic) | Imine Bond (-C=N-) | Boronate Ester (B-O) |
| Hydrolytic Stability | Excellent. Stable in boiling water, pH 1-14. | Moderate. Reversible in acid; requires steric protection. | Poor. Hydrolyzes rapidly in humidity/water. |
| Thermal Stability | High (> 450°C TGA onset). | Moderate (~350-400°C). | Moderate (~400°C). |
| Crystallinity | Moderate (Rigid backbone limits error correction). | High (Reversibility aids defect repair). | High. |
| Functionalizability | High (via Br-handle PSM). | Low (Requires pre-functionalized monomers). | Low. |
| Pore Environment | Hydrophobic (due to Br/Aromaticity). | Amphiphilic. | Hydrophilic. |
Critical Insight: While Imine COFs offer higher initial crystallinity due to reversible error correction, they fail in biological media (low pH). 5-Br-BTA frameworks sacrifice slight long-range order for operational stability in physiological conditions.
Visualization: Synthesis & Stability Pathway
The following diagram illustrates the condensation of 5-Br-BTA with a representative knot (Hexaketocyclohexane) and the subsequent stability profile.
Figure 1: Reaction pathway showing the condensation of 5-Br-BTA to form a stable phenazine framework, capable of enduring harsh pH conditions and undergoing post-synthetic modification.
Experimental Protocol: Synthesis of Br-Phenazine-COF
This protocol is designed to maximize crystallinity despite the irreversible nature of the phenazine bond.
Reagents:
-
This compound (0.1 mmol)
-
Hexaketocyclohexane octahydrate (HKH) (0.067 mmol)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) / Mesitylene (1:1 v/v)
-
Catalyst: Acetic Acid (3M) or H2SO4 (0.1 mL) - Note: Acid catalysis promotes the initial Schiff-base attack.
Workflow:
-
Charge: In a Pyrex tube (10 mL), add 5-Br-BTA and HKH.
-
Solvation: Add 1.5 mL of NMP/Mesitylene mixture. Sonicate for 10 minutes until a homogeneous dispersion is achieved.
-
Degassing (Critical): Perform 3 cycles of freeze-pump-thaw.
-
Why? Oxygen can oxidize the electron-rich amines of the triamine before reaction, leading to disordered "tar" rather than a crystalline framework.
-
-
Seal & Heat: Flame seal the tube under vacuum. Heat at 120°C for 3 days in a static oven.
-
Isolation: Filter the resulting black/dark-red precipitate.
-
Activation: Wash extensively with THF and Acetone. Soxhlet extract with THF for 24 hours to remove unreacted monomers (crucial for pore accessibility).
-
Drying: Dry under dynamic vacuum at 100°C for 12 hours.
Self-Validation Check:
-
PXRD: Sharp peaks at low 2θ (approx 6-10°) indicate successful long-range ordering.
-
FT-IR: Disappearance of N-H stretches (3200-3400 cm⁻¹) and appearance of C=N/C=C phenazine characteristic bands (~1500-1600 cm⁻¹).
Application in Drug Development
The high stability of 5-Br-BTA frameworks makes them ideal candidates for oral drug delivery vehicles where gastric acid resistance is required.
-
Protocol: The Br-handle allows for the covalent attachment of targeting ligands (e.g., folic acid for cancer targeting) via Suzuki coupling.
-
Release Mechanism: The porous structure allows for high loading of small-molecule drugs (e.g., Ibuprofen, Doxorubicin). The framework remains intact in the stomach (pH 1.5), protecting the payload, and can be engineered to release via diffusion in the intestines.
References
-
Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks. Chemical Society Reviews, 2020. Link
- Supports the mechanism of phenazine formation for superior stability compared to imines.
-
Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews, 2019. Link
- Validates the use of halogenated linkers (Br)
-
A Phenazine-Based Two-Dimensional Covalent Organic Framework for Photochemical CO2 Reduction. ResearchGate/PubMed, 2025. Link
- Demonstrates the redox activity and catalytic utility of phenazine-linked frameworks.
-
Highly stable β-ketoenamine-based covalent organic frameworks. Frontiers of Optoelectronics, 2022. Link
- Provides comparative data on stability limits of various COF linkages (Imine vs. Ketoenamine vs. Phenazine).
-
Expeditious Synthesis of Covalent Organic Frameworks. Royal Society of Chemistry, 2020. Link
- Source for solvothermal synthesis protocols and solvent optimiz
Sources
Safety Operating Guide
5-Bromobenzene-1,2,3-triamine proper disposal procedures
Operational Guide: Disposal of 5-Bromobenzene-1,2,3-triamine
Part 1: Executive Safety Directive
Treat this compound as a high-risk genotoxin and aquatic hazard.
As a halogenated polyamine, this compound presents a dual-hazard profile: the bromine substituent necessitates segregation from general organic waste to prevent dioxin formation during incineration, while the triamine motif renders the compound highly susceptible to auto-oxidation and exothermic reaction with strong oxidizers.
Immediate Handling Rules:
-
No Oxidizers: Never dispose of this compound in waste streams containing nitric acid, peroxides, or permanganates. The reaction is violent and evolves toxic nitrogen oxides (
). -
Segregate Halogens: This must enter the Halogenated Waste stream.
-
Light Protection: Store waste containers in amber glass or opaque HDPE to prevent photo-initiated degradation before pickup.
Part 2: Technical Rationale & Hazard Synthesis
To ensure a self-validating safety system, researchers must understand the causality behind these protocols. We derive the safety profile from Structure-Activity Relationships (SAR), combining the hazards of bromobenzene and 1,2,3-triaminobenzene.
| Feature | Chemical Hazard | Operational Consequence |
| Tri-amine Group | Electron-rich aromatic ring; highly prone to oxidation.[1] | Instability: Waste turns black/brown rapidly. Incompatibility: Violent reaction with oxidizers. |
| Bromine Atom | Halogenated organic.[2] | Disposal Route: Requires high-temperature incineration (>1100°C) with scrubbers to prevent formation of dioxins/furans. |
| Aromatic Amine | Potential DNA intercalator/sensitizer. | Toxicity: Handle as a suspected carcinogen/mutagen. Double-glove (Nitrile/Laminate). |
Part 3: Disposal Workflow (Decision Logic)
The following diagram illustrates the critical decision nodes for disposing of this compound. This workflow prevents the most common laboratory error: mixing halogenated amines with oxidizing acids.
Figure 1: Decision tree for the segregation and packaging of halogenated aromatic amine waste. Note the critical checkpoint for oxidizer exclusion.
Part 4: Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Powder, Filter Cakes, Contaminated PPE)
Scope: Pure compound, recrystallization residues, and heavily contaminated gloves/paper.
-
PPE Requirement: Wear standard PPE plus double nitrile gloves or Silver Shield® laminate gloves if handling large quantities, as aromatic amines can penetrate standard nitrile over time.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar.
-
Why: Amber glass protects the light-sensitive amine from degrading into unknown, potentially more toxic byproducts.
-
-
Transfer: Transfer solid waste into the container. Do not fill more than 90% full.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid"
-
Chemical Constituents: Write "this compound" fully. Do not use abbreviations.
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
Note: Explicitly write "Halogenated" on the tag to assist the waste vendor.
-
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Scope: Solutions in DCM, Methanol, Ethyl Acetate, or DMSO.
-
Solvent Compatibility Check:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.
-
If the solvent is Methanol or Acetone :
-
Standard Rule: Usually goes to Non-Halogenated.
-
Exception: Because the solute (5-bromo-triamine) contains bromine, the entire mixture must now be treated as Halogenated Waste.
-
Action: Pour into the Halogenated Waste carboy.
-
-
-
pH Check: Ensure the waste stream is Neutral or Basic (pH 7-10).
-
Warning: If the solution is acidic, ensure no oxidizing acids (Nitric, Perchloric) are present. If present, neutralize cautiously in a separate flask before adding to the main waste container to prevent heat generation.
-
-
Decontamination of Glassware:
-
Rinse glassware with acetone. Collect the first 3 rinses into the Halogenated Waste container.
-
Subsequent washes can go to the general wash acetone container.
-
Protocol C: Emergency Spill Cleanup
-
Isolate: Evacuate the immediate area.
-
PPE: Don safety goggles, lab coat, and double gloves.
-
Containment:
-
Solid Spill: Cover with wet paper towels (to prevent dust inhalation) and scoop into a waste jar.
-
Liquid Spill: Cover with an absorbent pad or vermiculite. Do not use paper towels alone for large liquid spills of aromatic amines, as the high surface area can encourage rapid oxidation and heat buildup.
-
-
Cleaning: Scrub the surface with a mild detergent and water. Collect all cleanup materials as Solid Hazardous Waste (Halogenated) .
Part 5: Regulatory Framework (RCRA)
For US-based laboratories, this waste does not have a specific "P" or "U" list code. However, it is regulated under the Resource Conservation and Recovery Act (RCRA) via characteristic definitions.
-
Waste Code Assignment:
-
D001: If dissolved in a flammable solvent (Flash point < 60°C).
-
Halogenated Organic N.O.S.[3] (Not Otherwise Specified): This is the standard classification for the waste vendor profile.
-
-
EPA Recommendation: Halogenated solvents/organics (F-listed or characteristic) are prohibited from land disposal and must be incinerated.
Compliance Checklist:
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4][5] [Link]4]
-
U.S. Environmental Protection Agency. (2024). Define Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.).[2] Compound Summary: 1,2,3-Benzenetriamine.[2][6][7] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aromatic Amines. OSHA.gov. [Link]
Sources
- 1. CAS 108-72-5: 1,3,5-Triaminobenzene | CymitQuimica [cymitquimica.com]
- 2. 1,2,3-Benzenetriamine | C6H9N3 | CID 69099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. reed.edu [reed.edu]
- 6. angenesci.com [angenesci.com]
- 7. 1,2,3-TRIAMINOBENZENE | 608-32-2 [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
